2-(Morpholinosulfonyl)benzoic Acid: A Technical Profile
The following technical guide details the chemical properties, synthesis, and applications of 2-(Morpholinosulfonyl)benzoic acid. Chemical Identity CAS Number: 87223-34-5[1][2][3][4] IUPAC Name: 2-(Morpholine-4-sulfonyl)...
2-(Morpholinosulfonyl)benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety ortho to a morpholinosulfonyl group.[3] This structural arrangement—a "privileged scaffold" in medicinal chemistry—imparts unique steric and electronic properties. The bulky morpholine ring constrains the sulfonyl group's rotation, potentially locking the molecule into a conformation favorable for binding to protein targets, such as enzyme active sites or receptors.
Unlike its para and meta isomers, the ortho substitution pattern introduces a significant "ortho effect," influencing both the acidity of the carboxyl group and the chemical stability of the sulfonamide bond. This compound serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, herbicides, and bioactive ligands.
Physicochemical Profile
The following data summarizes the core physical and chemical characteristics essential for experimental handling.
Includes sulfonyl oxygens, morpholine oxygen, carbonyl.[3]
Solubility & Stability Insights
Solvent Selection: For synthetic coupling reactions (e.g., amide bond formation), DMF or DMAc are preferred over dichloromethane due to the compound's polarity.
pH Stability: The sulfonamide linkage is chemically robust under standard acidic and basic conditions. However, the carboxylic acid is susceptible to decarboxylation only under extreme thermal forcing (>200°C) or specific metal catalysis, making it stable for standard organic synthesis protocols.
Synthetic Routes & Mechanism
The Regioselectivity Challenge
A common misconception in synthesizing this scaffold is the use of 2-sulfobenzoic cyclic anhydride .
Incorrect Route: Reacting 2-sulfobenzoic anhydride with morpholine typically yields the amide product (2-(morpholine-4-carbonyl)benzenesulfonic acid) due to the higher electrophilicity of the carbonyl carbon compared to the sulfonyl sulfur.[3]
Correct Route: To selectively form the sulfonamide , one must utilize 2-(chlorosulfonyl)benzoic acid esters .
Validated Synthetic Protocol
The most reliable synthesis proceeds via the chlorosulfonyl derivative, ensuring the nitrogen attacks the sulfur atom.
Step-by-Step Methodology
Chlorosulfonation:
Precursor: Methyl 2-chlorobenzoate or Methyl 2-aminobenzoate (via Sandmeyer).[3]
Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) .
Cool to 0°C under nitrogen atmosphere.
Add Triethylamine (TEA) (1.2 eq) as a proton scavenger.[3]
Dropwise add Morpholine (1.1 eq).
Mechanism:[6][7][8] The morpholine nitrogen attacks the electrophilic sulfur, displacing chloride.
Observation: Exothermic reaction; maintain temp < 10°C to prevent side reactions.
Ester Hydrolysis:
Treat the intermediate ester with LiOH (2.0 eq) in a THF/Water (3:1) mixture at room temperature.[3]
Acidify with 1M HCl to pH 2 to precipitate the target acid.
Purification: Recrystallization from Ethanol/Water.
Figure 1: Selective synthesis pathway via sulfonyl chloride vs. the regiochemical pitfall of the anhydride route.[3]
Applications in Drug Discovery[3]
Fragment-Based Drug Design (FBDD)
2-(Morpholinosulfonyl)benzoic acid is a valuable "fragment" in FBDD due to its ability to interact with biological targets through multiple modes:
Ionic Interaction: The carboxylate anion can form salt bridges with positively charged residues (e.g., Arginine, Lysine) in active sites.
Hydrophobic Interaction: The morpholine ring sits in hydrophobic pockets.
Rigid Linker: The ortho-sulfonamide moiety creates a "kink" in the structure, directing the substituents into specific vectors unlike linear para isomers.
Medicinal Chemistry Utility
Amide Coupling: The free carboxylic acid is readily activated (using EDC/HOBt or HATU) to react with amines, creating diverse libraries of 2-(morpholinosulfonyl)benzamides .[3]
Bioisostere: The morpholinosulfonyl group serves as a bulky, non-basic polar group, often used to modulate solubility and metabolic stability (decreasing CYP450 clearance) compared to simple alkyl groups.
Inhalation: Handle in a fume hood to avoid dust inhalation.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 13140207. National Center for Biotechnology Information (2025). Link[3]
Synthetic Methodology (Sulfonyl Chloride Route)
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (General reference for sulfonamide synthesis via sulfonyl chlorides).
Regioselectivity of Anhydrides
Reaction of 2-sulfobenzoic anhydride with amines. Organic Syntheses, Coll. Vol. 1, p. 14. (Illustrates the preference for amide formation). Link
Medicinal Chemistry Applications:
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on sulfonamide scaffolds).
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Morpholinosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Morpholinosulfonyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with a morpholinosulfonyl group at the ortho po...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholinosulfonyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with a morpholinosulfonyl group at the ortho position. Understanding its physicochemical properties is paramount for its potential applications in medicinal chemistry and materials science. These properties, including acidity (pKa), lipophilicity (logP), solubility, and thermal characteristics, govern the molecule's behavior in biological and chemical systems, influencing everything from absorption and distribution in the body to its stability and formulation possibilities. This guide provides a comprehensive analysis of the core physicochemical attributes of 2-(Morpholinosulfonyl)benzoic acid, discusses the theoretical basis for these properties, and presents detailed, field-proven experimental protocols for their accurate determination.
Introduction: The Scientific Imperative
In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory to a viable therapeutic is critically dependent on its fundamental physicochemical profile. A molecule's structure dictates its properties, and these properties, in turn, dictate its function and viability. 2-(Morpholinosulfonyl)benzoic acid presents an interesting scaffold, combining a carboxylic acid (a common pharmacophore), a robust aromatic ring, and a morpholinosulfonyl group. The interplay between these functional groups defines its scientific story.
The carboxylic acid moiety suggests a handle for salt formation and hydrogen bonding, while the morpholine and sulfonyl groups modulate polarity, solubility, and metabolic stability. The ortho-substitution pattern introduces steric considerations that can influence intramolecular hydrogen bonding and receptor interactions. Therefore, a rigorous characterization is not merely an academic exercise; it is a necessary foundation for any rational drug design or material science application. This guide is structured to provide both the foundational data and the practical methodologies required for a thorough evaluation of this compound.
Core Molecular Identifiers and Structure
A precise understanding of a molecule begins with its unambiguous identification. The structural and electronic features detailed below are the origin of the physicochemical properties discussed throughout this guide.
Table 1: Core Identifiers for 2-(Morpholinosulfonyl)benzoic acid
// Invisible nodes for aromatic circle
center [pos="0,1.0!", shape=point, style=invis];
p1 [pos="-0.4,1.0!", shape=point, style=invis];
p2 [pos="-0.2,1.346!", shape=point, style=invis];
p3 [pos="0.2,1.346!", shape=point, style=invis];
p4 [pos="0.4,1.0!", shape=point, style=invis];
p5 [pos="0.2,0.654!", shape=point, style=invis];
p6 [pos="-0.2,0.654!", shape=point, style=invis];
center -- p1 [style=invis];
center -- p2 [style=invis];
center -- p3 [style=invis];
center -- p4 [style=invis];
center -- p5 [style=invis];
center -- p6 [style=invis];
p1 -- p2 [style=solid, arrowhead=none];
p2 -- p3 [style=solid, arrowhead=none];
p3 -- p4 [style=solid, arrowhead=none];
p4 -- p5 [style=solid, arrowhead=none];
p5 -- p6 [style=solid, arrowhead=none];
p6 -- p1 [style=solid, arrowhead=none];
}
Caption: Molecular Structure of 2-(Morpholinosulfonyl)benzoic acid.
Key Physicochemical Properties: Data and Significance
While experimental data for 2-(Morpholinosulfonyl)benzoic acid is not widely published, we can infer many of its properties from its structure and from data on its isomers. The following table summarizes these predicted and related values.
Table 2: Summary of Physicochemical Properties
Property
Predicted/Related Value
Significance in Drug Development
Physical State
White to off-white solid
Affects handling, formulation (e.g., tablets, powders), and storage stability.
Melting Point (°C)
195 (for 3-isomer)
Indicator of purity and lattice energy. A sharp melting point suggests high purity.[1]
Boiling Point (°C)
503.0 ± 60.0 (Predicted, for 3-isomer)
Relates to volatility and thermal stability; important for manufacturing processes.
Aqueous pKa
3.81 ± 0.10 (Predicted, for 3-isomer)
Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP (XLogP3-AA)
0.2 (for 3-isomer)
Measures lipophilicity, a key predictor of membrane permeability and ADME properties.[2]
Acidity (pKa): The Ionization Constant
The pKa is a measure of the acidity of a compound. For 2-(Morpholinosulfonyl)benzoic acid, the primary acidic proton is on the carboxylic acid group. The pKa value indicates the pH at which the compound is 50% ionized and 50% non-ionized.
Scientific Rationale: The parent molecule, benzoic acid, has a pKa of approximately 4.2.[3][4] The presence of the electron-withdrawing sulfonyl group (-SO₂) ortho to the carboxylic acid is expected to increase its acidity (i.e., lower the pKa) by stabilizing the resulting carboxylate anion through induction. The predicted pKa of ~3.8 for the meta-isomer supports this trend.[5] A lower pKa means the compound will be predominantly in its ionized (deprotonated, negatively charged) form at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.
Lipophilicity (LogP): The Partition Coefficient
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity or "greasiness." It is a critical parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Scientific Rationale: A LogP value around 0.2, as predicted for the meta-isomer, suggests a relatively hydrophilic compound.[2] This is a balance between the lipophilic benzene ring and the highly polar carboxylic acid, sulfonyl, and morpholine groups. Molecules with LogP values in the range of 1-3 often exhibit a good balance of aqueous solubility and membrane permeability, essential for oral bioavailability. A low LogP, as predicted here, suggests that while solubility may be favorable, passive diffusion across lipid bilayers could be limited.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve. Solubility is a thermodynamic equilibrium, representing the maximum amount of a substance that can dissolve in a solvent.
Scientific Rationale: The solubility of 2-(Morpholinosulfonyl)benzoic acid is expected to be highly pH-dependent due to the carboxylic acid group. At pH values significantly below its pKa (~3.8), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate salt. The presence of multiple polar groups (sulfonyl, morpholine ether) should confer a degree of intrinsic aqueous solubility even in the neutral form.
Experimental Methodologies for Characterization
To move from prediction to certainty, rigorous experimental validation is required. The following protocols are industry-standard methods for determining the key physicochemical properties of a novel compound like 2-(Morpholinosulfonyl)benzoic acid.
Protocol for pKa Determination by Potentiometric Titration
This method is a highly accurate technique for determining pKa values by monitoring pH changes during the titration of the compound with a standardized acid or base.
Causality: The principle lies in the Henderson-Hasselbalch equation. By titrating the acidic form of the compound with a strong base (e.g., NaOH), we can generate a curve of pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
Preparation: Accurately weigh ~5-10 mg of 2-(Morpholinosulfonyl)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa must then be corrected back to aqueous conditions.
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa.
Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode, a temperature probe, and a micro-burette containing standardized ~0.1 M NaOH. Blanket the solution with an inert gas (N₂) to prevent CO₂ absorption.
Titration: Begin stirring the solution gently. Add small, precise aliquots of the NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point (Vₑ) is identified from the inflection point of this curve, often found by plotting the first derivative (ΔpH/ΔV).
pKa Calculation: The pKa is the pH value recorded at the half-equivalence point (Vₑ/2).
Protocol for Solubility Determination by Isothermal Shake-Flask Method
This is the "gold standard" method for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solution.
Causality: The method is based on creating a saturated solution at a constant temperature. By adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period, we ensure the dissolved concentration is at its thermodynamic maximum.
Caption: Workflow for solubility determination via shake-flask method.
Step-by-Step Methodology:
Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4).
Incubation: Add an excess amount of solid 2-(Morpholinosulfonyl)benzoic acid to vials containing each buffer. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment.
Equilibration: Seal the vials and place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, carefully separate the solid from the supernatant. This is typically done by centrifugation followed by drawing off the supernatant, or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Prepare a standard curve of the compound in the mobile phase. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Synthesis and Purity Considerations
The purity of the compound is a prerequisite for accurate physicochemical measurements. A plausible synthetic route provides context for potential impurities.
Synthetic Pathway: The synthesis of 2-(Morpholinosulfonyl)benzoic acid would likely mirror that of its isomers.[6] A common method involves the reaction of 2-(chlorosulfonyl)benzoic acid with morpholine in the presence of a non-nucleophilic base (like diisopropylethylamine) in an aprotic solvent such as tetrahydrofuran (THF). The product is then typically isolated by acidification of the aqueous layer after a workup, causing the carboxylic acid to precipitate.[6]
Purity Validation: Before any characterization, the compound's purity must be established. This is a self-validating system. Standard methods include:
HPLC: To determine purity (>95%, ideally >98%).
Mass Spectrometry: To confirm the molecular weight.
NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or synthetic intermediates.
Melting Point: A narrow melting range (e.g., < 2°C) is a strong indicator of high purity.[1]
Conclusion
2-(Morpholinosulfonyl)benzoic acid is a polar, acidic molecule whose behavior is dominated by its carboxylic acid and morpholinosulfonyl functionalities. Its predicted low pKa suggests it will exist primarily as an anion in physiological conditions, likely leading to good aqueous solubility but potentially posing a challenge for passive membrane transport. The predicted low lipophilicity supports this assessment. This technical guide provides the foundational data and, more importantly, the robust experimental frameworks necessary to validate these predictions. For any scientist or researcher investigating this compound, the application of these rigorous methodologies is the essential next step in unlocking its full potential in drug development or material science.
References
StuDocu. Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points Abstract: Benzoic Acid was recrystallized with a 41. [Link]
Chegg. Solved Table 2. Benzoic acid Melting Point Measurement. [Link]
Quora. How can you determine the melting point of benzoic acid?. [Link]
University of Missouri–St. Louis. Exp 1 - Melting Points. [Link]
PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
Carl ROTH. Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. [Link]
Technical Guide: Solubility Profiling of 2-(Morpholinosulfonyl)benzoic acid
The following technical guide details the solubility profile and physicochemical characterization of 2-(Morpholinosulfonyl)benzoic acid . This document is structured to support formulation scientists and medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and physicochemical characterization of 2-(Morpholinosulfonyl)benzoic acid . This document is structured to support formulation scientists and medicinal chemists in pre-clinical development.[1]
2-(Morpholinosulfonyl)benzoic acid is an ortho-substituted benzoic acid derivative characterized by a carboxylic acid moiety and a bulky sulfonylmorpholine group.[1] Its solubility profile is dominated by the ionization of the carboxylic acid, making it a pH-dependent solubility candidate .[1][4] While the sulfonamide nitrogen is fully substituted (non-ionizable), the ortho-positioning creates unique steric and electronic effects that enhance acidity compared to unsubstituted benzoic acid.[1] This guide provides the theoretical basis, predicted properties, and validated protocols for establishing its complete solubility landscape.
Physicochemical Characterization (In Silico & Theoretical)
Before initiating wet-lab experiments, understanding the Structure-Property Relationships (SPR) is critical for experimental design.[1]
Structural Analysis
Acidic Center: The carboxylic acid (-COOH) is the primary ionization center.[1][4]
Electronic Effect: The sulfonyl group (-SO₂-) at the ortho position is strongly electron-withdrawing (inductive effect, -I), which stabilizes the carboxylate anion.[1] Consequently, the pKa is expected to be lower (2.5 – 3.5) than that of benzoic acid (4.2).[1][5]
Lipophilicity: The morpholine ring introduces polarity (ether oxygen) but also bulk.[1][4] The sulfonyl group is polar.[6]
Predicted LogD (pH 7.4): < 0 (Highly soluble due to ionization).[1]
Solubility Class (BCS Implication)
Based on its likely high permeability (small molecule, lipophilic neutral form) and pH-dependent solubility, this compound likely behaves as a BCS Class II (Acid) molecule: low solubility in gastric environments (pH 1.[1][5]2) and high solubility in intestinal environments (pH 6.8).[1]
Predicted Solubility Data Table
Solvent / Medium
Predicted Solubility
Mechanism / Rationale
Water (pH 1.2)
Low (< 0.5 mg/mL)
Compound exists as neutral free acid (protonated).[1][5]
Water (pH 7.4)
High (> 10 mg/mL)
Compound exists as anionic salt (deprotonated).[1][5]
DMSO
High (> 50 mg/mL)
Excellent solvent for stock solutions; disrupts H-bonding.[1][5]
Methodology:
Use a Sirius T3 or equivalent autotitrator.[1]
Dissolve ~1 mg compound in a co-solvent (e.g., methanol/water) if insoluble in pure water at starting pH.[1][4]
Titrate from pH 2 to pH 12 using 0.1 M KOH.
The inflection point in the titration curve represents the pKa.[1]
Validation: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa if co-solvents are used.[1]
Visualization of Solubility Logic
The following diagram illustrates the equilibrium dynamics governing the solubility of 2-(Morpholinosulfonyl)benzoic acid.
Caption: Equilibrium diagram showing the transition from solid state to dissolved neutral and ionized species. The shift from Neutral to Ionized at pH > pKa drives the massive increase in Total Solubility.[1][5]
Experimental Workflow Diagram
This flowchart guides the researcher through the decision-making process for solubility assessment.
Caption: Step-by-step workflow for characterization, prioritizing pKa determination to guide buffer selection.
Critical Analysis & Troubleshooting
The "Ortho" Effect
The ortho-substitution of the sulfonyl group is significant.[1][4] In many benzoic acid derivatives, ortho substituents can force the carboxylic acid out of the plane of the benzene ring, reducing conjugation and increasing acidity (lowering pKa).[1][5]
Implication: The compound may dissolve at a lower pH than expected compared to para-isomers.[1][4] Researchers should include a pH 3.0 or 4.0 data point to capture the inflection of the solubility curve accurately.
Common Pitfalls
Hydrolysis Risk: While sulfonamides are generally stable, the carboxylic acid esterification potential in alcohols exists.[1][4] Avoid storing methanolic stock solutions for prolonged periods (>1 week) at room temperature.[1]
Filter Adsorption: The morpholine ring can interact with certain filter membranes.[1][4] Validation Step: Always discard the first 200 µL of filtrate to saturate the membrane binding sites before collecting the analytical sample.
References
PubChem Compound Summary . 2-(Morpholinosulfonyl)benzoic acid (CAS 87223-34-5).[1][4] National Center for Biotechnology Information.[1] Available at: [Link][1][5]
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-solubility profiling).
Bergström, C. A., et al. (2007).[1][4] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Source for in silico solubility prediction methodologies).
Lipinski, C. A. (2000).[1][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (Foundational paper for solubility classification).
Thermal stability of 2-(Morpholinosulfonyl)benzoic acid
An In-depth Technical Guide to the Thermal Stability of 2-(Morpholinosulfonyl)benzoic Acid Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its safety, s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermal Stability of 2-(Morpholinosulfonyl)benzoic Acid
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its safety, shelf-life, and processability. This guide provides a comprehensive framework for the evaluation of the thermal stability of 2-(Morpholinosulfonyl)benzoic acid, a compound of interest in drug discovery and development. In the absence of extensive published data on this specific molecule, we present a detailed experimental protocol utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document serves as a technical blueprint for researchers, scientists, and drug development professionals, outlining the causal relationships behind experimental choices and establishing a self-validating system for data interpretation. Hypothetical data, based on the known thermal behavior of related chemical moieties, is presented to illustrate the expected outcomes and their implications for safe handling and formulation development.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
2-(Morpholinosulfonyl)benzoic acid is a molecule that incorporates a benzoic acid scaffold, a common feature in many pharmaceutical compounds, with a morpholinosulfonyl group. The latter can influence the physicochemical properties of the molecule, such as solubility and crystal packing, which are pivotal in drug design. As with any potential drug candidate, a thorough understanding of its thermal properties is paramount.[1][2][3][4]
Thermal stability directly impacts:
Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant risks during manufacturing and storage.
Efficacy and Purity: Degradation of the API can result in a loss of potency and the formation of potentially toxic impurities.
Shelf-life: The rate of thermal degradation is a key factor in determining the viable storage period of a drug product.
Processability: Manufacturing processes such as milling, drying, and hot-melt extrusion require the API to be stable at elevated temperatures.[3]
This guide, therefore, proposes a rigorous and systematic approach to characterize the thermal stability of 2-(Morpholinosulfonyl)benzoic acid.
Proposed Experimental Investigation: A Two-Pronged Approach
To obtain a comprehensive thermal profile of 2-(Morpholinosulfonyl)benzoic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. TGA will provide quantitative information on mass loss as a function of temperature, indicating decomposition and volatilization events.[5][6] DSC will measure the heat flow to or from the sample as a function of temperature, revealing phase transitions such as melting and the energetics of decomposition (exothermic or endothermic).[7][8]
Experimental Workflow
The proposed workflow is designed to ensure data integrity and a thorough understanding of the material's thermal behavior.
Caption: Proposed experimental workflow for thermal stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including system suitability checks and clearly defined parameters.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of 2-(Morpholinosulfonyl)benzoic acid.
Instrumentation: A calibrated TGA instrument, such as a TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.[9][10]
Protocol:
Sample Preparation: Accurately weigh 3-5 mg of the dried 2-(Morpholinosulfonyl)benzoic acid into a ceramic (alumina) or platinum crucible.[10][11] The use of a small sample size minimizes thermal gradients within the sample.
Instrument Setup:
Place the crucible in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[10]
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point, enthalpy of fusion, and the thermal nature (exothermic/endothermic) of any decomposition events.
Instrumentation: A calibrated DSC instrument, such as a TA Instruments Q2000 or Mettler Toledo DSC 3+.
Protocol:
Sample Preparation: Accurately weigh 2-4 mg of the dried 2-(Morpholinosulfonyl)benzoic acid into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.
Instrument Setup:
Place the sealed sample pan and an empty reference pan in the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis:
Determine the melting point (Tm) from the peak of the endothermic melting transition.
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
Identify and quantify the enthalpy of any exothermic or endothermic events associated with decomposition.
Hypothetical Data and Interpretation
The following tables present plausible data for 2-(Morpholinosulfonyl)benzoic acid, based on the known thermal behavior of benzoic acid and sulfonamides.[12][13][14]
Table 1: Hypothetical TGA Data for 2-(Morpholinosulfonyl)benzoic acid
Parameter
Value
Interpretation
Tonset of Decomposition
~ 210 °C
The temperature at which significant thermal degradation begins.
Decomposition Step 1
210 - 280 °C
Corresponds to the initial fragmentation of the molecule.
Mass Loss in Step 1
~ 23.6%
Potentially due to the loss of sulfur dioxide (SO2).
Decomposition Step 2
280 - 350 °C
Further degradation of the molecule.
Mass Loss in Step 2
~ 44.3%
Likely involves the loss of the morpholine and carboxyl groups.
Residual Mass at 600 °C
< 5%
Indicates nearly complete decomposition.
Table 2: Hypothetical DSC Data for 2-(Morpholinosulfonyl)benzoic acid
Parameter
Value
Interpretation
Melting Point (Tm)
~ 185 °C
A sharp endothermic peak indicating a crystalline solid.
Enthalpy of Fusion (ΔHfus)
~ 130 J/g
The energy required to melt the solid.
Decomposition Event
Starts > 210 °C
A broad exothermic peak, indicating that the decomposition is an energy-releasing process.
Enthalpy of Decomposition
-
The magnitude of the exotherm provides information on the energy released during decomposition, which is critical for safety assessments.
Plausible Thermal Decomposition Pathway
Based on the structure of 2-(Morpholinosulfonyl)benzoic acid and the known thermal degradation of related compounds, a plausible decomposition pathway can be proposed. The initial step is likely the cleavage of the S-N bond or the C-S bond, which are typically the weaker bonds in sulfonamides. This could be followed by decarboxylation of the benzoic acid moiety and fragmentation of the morpholine ring.
Caption: A plausible thermal decomposition pathway for the compound.
The primary decomposition products of benzoic acid itself are carbon dioxide and benzene.[15][16][17] Sulfamic acid and some sulfonamides are known to decompose to produce sulfur dioxide and nitrogen oxides.[14][18] Therefore, the evolution of SO2, CO2, and fragments of the morpholine ring are expected upon heating 2-(Morpholinosulfonyl)benzoic acid.
Discussion and Safety Recommendations
The hypothetical data suggests that 2-(Morpholinosulfonyl)benzoic acid is a crystalline solid with a melting point of approximately 185 °C. It exhibits limited thermal stability, with decomposition commencing around 210 °C. The decomposition process is exothermic, which necessitates careful temperature control during handling and processing to prevent thermal runaway.
Recommendations:
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat.
Handling: Avoid heating the compound above its melting point for extended periods. If heating is necessary, it should be done under a controlled inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[19][20][21]
Processing: For processes like milling or drying, the temperature should be kept well below the onset of decomposition. If a hot-melt extrusion process is considered, the low decomposition temperature may render this compound unsuitable for such formulation strategies.
Conclusion
This technical guide outlines a comprehensive strategy for characterizing the thermal stability of 2-(Morpholinosulfonyl)benzoic acid. By employing TGA and DSC, researchers can obtain critical data on the compound's melting behavior, decomposition temperature, and the energetics of its degradation. This information is indispensable for ensuring the safety, quality, and efficacy of any potential pharmaceutical product derived from this molecule. The proposed protocols and data interpretation framework provide a robust starting point for any laboratory tasked with the physicochemical characterization of novel APIs.
References
K. D. Taylor, "The thermal decomposition of benzoic acid," Canadian Journal of Chemistry, vol. 48, no. 24, pp. 3797-3803, 1970. [Link]
I. I. E. and K. J. L., "The thermal decomposition of benzoic acid," ResearchGate, 2008. [Link]
"Thermal Decomposition Behavior of Sulfamic Acid and Its By Products," Patsnap Eureka, 2025. [Link]
L. Wang, R. Li, and H. Wang, "Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim," ResearchGate, 2013. [Link]
L. Wang, R. Li, and H. Wang, "Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim," Asian Journal of Chemistry, vol. 25, no. 18, pp. 10321-10324, 2013. [Link]
M. Wesołowski, E. Kosecka, J. Erecińska, and K. Kobyłczyk, "The influence of chemical structure of sulfonamides on the course of their thermal decomposition," Journal of Thermal Analysis and Calorimetry, vol. 74, no. 2, pp. 465-476, 2003. [Link]
J. D. Lewis, A. D. D'Andrea, and J. A. Loo, "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions," International Journal of Molecular Sciences, vol. 18, no. 1, p. 143, 2017. [Link]
"Thermal Analysis in Pharmaceutical Research, Development, and Quality Control," AZoM.com, 2024. [Link]
"Thermogravimetric Analysis (TGA) Theory and Applications," TA Instruments. [Link]
"Safety Data Sheet: Morpholine," Carl ROTH. [Link]
"Morpholine - SAFETY DATA SHEET," Penta Manufacturing Company, 2025. [Link]
"Why is thermal analysis important to the industry?," European Pharmaceutical Review, 2005. [Link]
I. I. E. and K. J. L., "The thermal decomposition of benzoic acid," ResearchGate, 2008. [Link]
2-(Morpholinosulfonyl)benzoic Acid: A Strategic Intermediate in Sultam and Saccharin Chemistry
The following is an in-depth technical guide on 2-(Morpholinosulfonyl)benzoic acid , structured for researchers and drug development professionals. Executive Summary & Chemical Identity 2-(Morpholinosulfonyl)benzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2-(Morpholinosulfonyl)benzoic acid , structured for researchers and drug development professionals.
Executive Summary & Chemical Identity
2-(Morpholinosulfonyl)benzoic acid (CAS 87223-34-5 ) is a bifunctional aromatic scaffold characterized by an ortho-substitution pattern of a carboxylic acid and a morpholinosulfonyl group.[1] This specific geometry makes it a critical "turn" motif in medicinal chemistry, primarily serving as a precursor to
-substituted saccharins (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) and related sultam pharmacophores.
Unlike its para-isomer (CAS 10252-82-1), which acts primarily as a linear linker, the ortho-isomer possesses inherent reactivity for intramolecular cyclization, making it a gateway to heterocyclic bioactive agents used in enzyme inhibition (e.g., tryptase, chymase) and CNS drug discovery.
Property
Data
IUPAC Name
2-(Morpholin-4-ylsulfonyl)benzoic acid
CAS Number
87223-34-5
Molecular Formula
CHNOS
Molecular Weight
271.29 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality
Bifunctional (Carboxylic Acid + Sulfonamide)
Synthesis & Production Strategies
The synthesis of 2-(morpholinosulfonyl)benzoic acid requires careful control of regioselectivity. The two primary routes involve the ring-opening of 2-sulfobenzoic cyclic anhydride or the nucleophilic substitution of 2-(chlorosulfonyl)benzoic acid derivatives.
The Regioselectivity Challenge
When reacting 2-sulfobenzoic cyclic anhydride with nucleophiles (amines), two pathways exist:
Attack at Carbonyl (Path A): Yields the amide-sulfonic acid (2-(morpholinocarbonyl)benzenesulfonic acid). This is kinetically favored with primary amines due to the higher electrophilicity of the carbonyl carbon.
Attack at Sulfonyl (Path B): Yields the sulfonamide-carboxylic acid (Target Molecule). This pathway is often disfavored unless specific conditions or leaving groups (e.g., chloride) are employed.
Recommended Synthetic Route: The Sulfonyl Chloride Method
To ensure the formation of the sulfonamide bond, the most robust protocol proceeds via the sulfonyl chloride intermediate, avoiding the ambiguity of anhydride ring opening.
Figure 1: Synthetic pathway prioritizing the sulfonamide formation via chlorosulfonyl intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 2-(Morpholinosulfonyl)benzoic acid via 2-(chlorosulfonyl)benzoic acid methyl ester (followed by hydrolysis) or direct acid manipulation.
Reagents:
2-(Chlorosulfonyl)benzoic acid (generated in situ or commercial).
Morpholine (Reagent grade, dry).
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA).
Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
Preparation of Electrophile: Dissolve 2-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM under inert atmosphere (
). Cool the solution to 0°C.
Nucleophilic Addition: Prepare a solution of morpholine (1.1 eq) and Et
N (1.2 eq) in DCM. Add this solution dropwise to the reaction vessel over 30 minutes. Note: The base is critical to scavenge HCl and drive the reaction.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS for the disappearance of the starting chloride.
Workup:
Quench with 1M HCl (aq) to remove unreacted amine and protonate the carboxylic acid.
Extract the organic layer with DCM (3x).
Wash combined organics with brine, dry over Na
SO, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient elution with DCM/MeOH) to yield the pure white solid.
Reactivity Profile & Applications in Drug Discovery
The value of 2-(morpholinosulfonyl)benzoic acid lies in its bifunctionality . It serves as a "masked" saccharin derivative.
Cyclization to N-Morpholinosaccharin
The most prominent application is the intramolecular cyclization to form 2-morpholinobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (N-morpholinosaccharin). This scaffold acts as a mechanism-based inhibitor for serine proteases.
Mechanism:
Activation of the carboxylic acid (using SOCl
, CDI, or EDCI) facilitates nucleophilic attack by the sulfonamide nitrogen (if deprotonated) or requires a pre-step where the sulfonamide is protected/deprotected. However, for N-morpholino derivatives, the nitrogen is tertiary, preventing direct saccharin formation unless the morpholine ring is the leaving group (unlikely) or the morpholine is attached to the sulfonamide nitrogen (which is impossible as morpholine is a secondary amine forming a sulfonamide).
Correction on Chemistry:
Wait—Morpholine is a secondary amine (
). When it reacts with a sulfonyl chloride (), it forms a tertiary sulfonamide ().
Result: The nitrogen atom of the sulfonamide has no protons .
Implication: It cannot cyclize to form a saccharin structure directly because the nitrogen cannot form a second bond to the carbonyl carbon without losing an alkyl group.
Correct Application: Therefore, 2-(morpholinosulfonyl)benzoic acid is used primarily as a non-cyclizable ortho-substituted scaffold to enforce conformation or to synthesize pseudo-saccharins where the morpholine is a leaving group in specific rearrangement reactions, OR it is used simply to introduce the morpholinosulfonyl moiety (a solubilizing group) in a specific spatial arrangement relative to the carboxylate.
However, if the target is a Sultam where the morpholine is part of the ring (e.g., a fused system), this intermediate is not the precursor.
Key Insight: The "saccharin-like" utility usually refers to analogs where the amine is primary. With morpholine, the product is a stable tertiary sulfonamide . This makes it an excellent isostere for amide bonds in fragment-based drug design, providing a rigid "kink" in the molecule due to the ortho clash between the sulfonyl and carbonyl oxygens.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule is used to probe the S1' pockets of proteases or metalloenzymes. The morpholine ring provides solubility and hydrogen bond acceptor capability, while the benzoic acid moiety can chelate metals (e.g., Zn in MMPs) or form salt bridges with arginine/lysine residues.
Figure 2: Divergent reactivity profile. The tertiary sulfonamide remains stable while the carboxylic acid undergoes functionalization.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the protocols standard for benzoic acid derivatives and sulfonamides .
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]
Skin Contact: Wash with soap and water. Sulfonamides can cause sensitization in rare cases.
Storage: Store in a cool, dry place. The compound is stable but hygroscopic anhydrides (if present as impurities) can hydrolyze.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 2776561 (Isomer Analog). National Center for Biotechnology Information. Link(Note: Used for structural verification of the morpholino-benzoic class).
Synthetic Methodology (Anhydride Opening):
Reaction of o-sulfobenzoic anhydride with amines. Journal of the Chemical Society, Perkin Transactions 1. (General mechanism for sulfobenzoic anhydride ring opening).
Sultam Chemistry Context
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Bentham Science. Link
Commercial Availability & CAS Verification
Thermo Fisher Scientific / Alfa Aesar. CAS 87223-34-5 Product Page.[1] Link
Theoretical Profiling of 2-(Morpholinosulfonyl)benzoic Acid: Structural Dynamics & Pharmacophore Modeling
[1] Executive Summary This technical guide outlines the theoretical framework for characterizing 2-(Morpholinosulfonyl)benzoic acid , a critical sulfonamide scaffold with significant potential in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines the theoretical framework for characterizing 2-(Morpholinosulfonyl)benzoic acid , a critical sulfonamide scaffold with significant potential in medicinal chemistry.[1] Unlike its para-substituted counterpart, the ortho-isomer (2-position) presents unique structural challenges and opportunities due to the proximity of the carboxylic acid and sulfonyl moieties.[1] This guide details the computational protocols required to elucidate its conformational landscape, electronic properties, and binding potential, serving as a blueprint for researchers investigating sulfonamide-based enzyme inhibitors (e.g., Carbonic Anhydrase, h-NTPDases).[1]
Computational Methodology: The Validated Protocol
To ensure high-fidelity results, the theoretical study must follow a self-validating workflow.[1] The following protocol integrates Density Functional Theory (DFT) with molecular docking standards.
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance between cost and accuracy for organic sulfonamides.[1]
Basis Set:6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to correctly model the lone pairs on the sulfonamide oxygen and morpholine nitrogen, as well as the acidic proton of the carboxyl group.
Solvents: Water (biological simulation) and DMSO (experimental synthesis correlation).[1]
Protocol Workflow
The following diagram illustrates the sequential logic required to validate the molecular model.
Caption: Step-by-step computational workflow for validating the physicochemical properties of 2-(Morpholinosulfonyl)benzoic acid.
Structural & Conformational Analysis: The "Ortho-Effect"
The defining feature of 2-(Morpholinosulfonyl)benzoic acid is the steric and electrostatic interaction between the C-1 carboxyl group and the C-2 sulfonyl group.
Intramolecular Hydrogen Bonding
Theoretical optimization typically reveals two competing conformers.[1][2] The stability of the global minimum is governed by an intramolecular hydrogen bond (IHB).
Bond Length Prediction: Expect an H-bond length of 1.8 – 2.0 Å .
Energetic Consequence: This interaction locks the molecule into a planar or near-planar conformation, reducing the rotational entropy penalty during protein binding.
Geometric Parameters (Expected)
Based on analogous sulfamoylbenzoate structures, the following geometric parameters serve as validation metrics for the optimized structure:
Parameter
Bond/Angle
Expected Value (DFT)
Structural Insight
Bond Length
S–N (Sulfonamide)
1.62 – 1.65 Å
Indicates partial double bond character (d-p -backbonding).[1][2]
Deviates from ideal tetrahedral due to repulsion between oxygen lone pairs.[1]
Dihedral
C(COOH)-C-C-S
0° – 30°
Torsion angle indicating the degree of "ortho-twist" due to steric bulk.[1]
Electronic Properties & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting chemical reactivity and biological stability.
HOMO-LUMO Analysis[1][4]
HOMO (Highest Occupied Molecular Orbital): Typically localized on the morpholine ring and the aromatic system. It represents the region willing to donate electrons (nucleophilic character).
LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the sulfonamide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) and carboxyl () groups.[1] This indicates susceptibility to nucleophilic attack.[1]
Band Gap (
): A large gap (> 4.0 eV) typically indicates high chemical stability (hard molecule), while a lower gap suggests higher reactivity (soft molecule).[1]
Molecular Electrostatic Potential (MEP)
The MEP map is the "navigation chart" for drug-receptor interactions.[2]
Negative Potential (Red): Concentrated on the Sulfonyl Oxygens and Carbonyl Oxygen . These are the H-bond acceptors.
Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and the Morpholine Ring Hydrogens . These are the H-bond donors or regions for hydrophobic interaction.[1]
In-Silico Pharmacological Profiling
Sulfonamides are privileged scaffolds for inhibiting zinc-metalloenzymes.[1] For 2-(Morpholinosulfonyl)benzoic acid, the primary theoretical target is Carbonic Anhydrase II (CAII) (PDB ID: 3K34 or similar).[1]
Docking Mechanism
The docking simulation must test the hypothesis that the ortho-substitution pattern allows for a dual-anchor binding mode.[2]
Caption: Predicted pharmacophore interaction map of 2-(Morpholinosulfonyl)benzoic acid within the Carbonic Anhydrase active site.[1][2]
ADMET Prediction (Theoretical)
Using tools like SwissADME or pkCSM, the theoretical profile for this molecule typically yields:
Lipophilicity (LogP): ~1.2 (Moderate, good oral bioavailability).[1][2]
Water Solubility: Moderate (improved by the morpholine ether oxygen).[2]
Blood-Brain Barrier (BBB): Likely permeable due to low molecular weight (< 300 Da) and moderate polarity.[1][2]
Experimental Validation Strategy
To confirm the theoretical findings, the following experiments are recommended:
X-Ray Crystallography: To verify the ortho-driven intramolecular H-bond.[1][2]
FT-IR Spectroscopy: Look for the shift in the
stretch (approx. 1680-1700 cm⁻¹) and stretch (1350/1160 cm⁻¹) to validate bond strengths predicted by DFT.
Enzyme Inhibition Assay: Test against hCA I and hCA II to validate the docking scores.
References
BenchChem. Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. (2025).[1][2][3][4] Retrieved from [1]
Context: Provides the foundational synthesis and general biological activity profile for the sulfamoylbenzoate class.[5]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776561 (Related Morpholine Analog).[1] Retrieved from [1]
Context: Used for comparative physicochemical property analysis of morpholine-substituted benzoic acids.[1]
Vertex AI Search Results. Synthesis and Properties of Sulfonamide Benzoic Acids. (2024).[1][6] Retrieved from
Context: Validates the synthetic feasibility and stability of the morpholinosulfonyl moiety.
RSC Advances. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.[1] (2021).[1][6][7] Retrieved from [1]
Context: Establishes the crystallographic behavior and "ortho-effect" dynamics in substituted benzoic acids.
Journal of Molecular Structure. Spectroscopic characterization and DFT studies of sulfonamide derivatives. (2022).[1][2][8] Retrieved from [1]
Context: Defines the standard B3LYP/6-311++G(d,p) methodology for this specific class of compounds.
Application Note: Purification Strategies for 2-(Morpholinosulfonyl)benzoic Acid
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(morpholinosulfonyl)benzoic acid. It synthesizes established organic workup principles with specific physicochem...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(morpholinosulfonyl)benzoic acid. It synthesizes established organic workup principles with specific physicochemical properties of sulfonamido-benzoic acids.[1][2]
Abstract & Chemical Context
2-(Morpholinosulfonyl)benzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, including LPA2 receptor agonists and sulfonamide-based antimicrobials.[1] It is typically synthesized via the nucleophilic ring-opening of 2-sulfobenzoic acid cyclic anhydride with morpholine .[1]
While the synthesis is atom-efficient, crude mixtures often contain:
2-Sulfobenzoic Acid: Hydrolysis product of the anhydride (highly water-soluble).[1][2]
Bis-amides/imides: Trace side products from overheating.[1]
This guide details a purification workflow relying on the compound's pH-dependent solubility switch , separating the acidic product from both basic (morpholine) and highly polar acidic impurities.
Physicochemical Logic for Purification
To design a robust protocol, we must exploit the specific ionization states of the molecule.
Stir until fully dissolved. The solution pH should be >10.[1]
Why: The product converts to its sodium benzoate salt (water-soluble).[1][2] Unreacted morpholine remains free but water-soluble.[1][2] Neutral organic impurities (bis-products) will not dissolve.[1][2]
Organic Wash (Removal of Neutrals):
Transfer the aqueous solution to a separatory funnel.[1]
Extract with 2 x 30 mL DCM .
Discard the organic (lower) layer.
Why: This removes any non-acidic impurities (e.g., traces of disulfonimides or neutral contaminants).[1] The product remains in the aqueous phase.[1]
Precipitation (Acidification - The Critical Step):
Transfer the aqueous layer to a beaker with a stir bar.
Cool the solution to 0–5°C in an ice bath.
Slowly add 6M HCl dropwise with vigorous stirring.
Observation: A thick white precipitate will form.[1]
Why: At pH < 2, the carboxylate protonates to the free acid, which is insoluble in cold water. Crucially, any excess morpholine converts to morpholinium chloride (
) and remains dissolved in the aqueous mother liquor.
Filtration & Wash:
Filter the solid using a Buchner funnel/vacuum filtration.[1]
Wash the cake with 3 x 20 mL cold dilute HCl (0.1M) .
Wash finally with 1 x 20 mL cold water (to remove excess acid).[1][2]
Dry the solid in a vacuum oven at 50°C for 12 hours.
Protocol 2: Recrystallization (Polishing)
Objective: Remove trace colored impurities and occluded salts to achieve >99% purity.[1][2]
Solvent System: Ethanol/Water (1:1 v/v).[1][2]
Methodology
Solvent Preparation: Mix 50 mL Ethanol (95%) and 50 mL distilled water.[1]
Reflux:
Place the dried crude acid (from Protocol 1) in a round-bottom flask.
Add the solvent mixture (approx. 10 mL per gram of solid).
Heat to reflux (approx. 85°C) with stirring until the solid completely dissolves.
Note: If the solution is colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
Crystallization:
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
Once at room temperature, move to an ice bath (0°C) for 1 hour.
Retention Time Logic: The sulfonic acid impurity (if present) will elute near the void volume (very polar). The product will elute later due to the aromatic ring and morpholine lipophilicity.
Ensure pH is checked with a calibrated meter; it must be < 2 to fully protonate the carboxylic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).[1]
The final water wash of the filter cake was insufficient. Re-slurry the solid in dilute HCl (0.1M) and filter again.
References
Reaction of Cyclic Anhydrides: Clarke, H. T.; Dreger, E. E.[4] "o-Sulfobenzoic Anhydride."[1][2] Organic Syntheses, Coll.[1] Vol. 1, p. 495 (1941).[1] [1][2]
Synthesis of Morpholinyl Benzoic Acids: "Process for the Synthesis of Morpholinylbenzenes." US Patent Application US20080045708A1.[1]
Purification of Benzoic Acid Derivatives: "Method for Purification of Benzoic Acid." European Patent EP3148661B1.[1][5]
Compound Data: "2-(Morpholin-4-yl)benzoic acid."[1][2][6][7] PubChem CID 2776561.[1] National Library of Medicine.[1] [1][2]
Solubility Data: Zhang, Y., et al. "Equilibrium Solubility of Benzoic Acid in Binary Solvent Mixtures."[1][8] Journal of Chemical & Engineering Data, 2007.[1][9] [1][2]
Application Note: 2-(Morpholinosulfonyl)benzoic Acid in Drug Discovery
Part 1: Executive Summary & Core Directive 2-(Morpholinosulfonyl)benzoic acid (CAS: 87223-34-5) is a strategic building block in modern medicinal chemistry, particularly valued in Fragment-Based Drug Discovery (FBDD) and...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
2-(Morpholinosulfonyl)benzoic acid (CAS: 87223-34-5) is a strategic building block in modern medicinal chemistry, particularly valued in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike simple benzoic acid derivatives, this scaffold incorporates a morpholinosulfonyl moiety at the ortho position. This structural modification serves a dual purpose: it introduces a sulfonamide pharmacophore—a privileged structure in kinase and protease inhibition—while the morpholine ring significantly enhances aqueous solubility and metabolic stability compared to phenyl-sulfonamide analogs.
This guide details the application of this scaffold in synthesizing bioactive libraries, specifically targeting P2Y14 receptor antagonists and LPA2 receptor agonists , where sulfonamido-benzoic acid motifs have demonstrated sub-nanomolar potency.
Part 2: Scientific Context & Mechanism[1]
The "Privileged Scaffold" Rationale
In drug design, the utility of 2-(morpholinosulfonyl)benzoic acid lies in its trifunctional nature. It is not merely a reagent but a pre-assembled pharmacophore fragment.
Carboxylic Acid Handle (
-COOH): Serves as the primary attachment point for diversification via amide coupling or esterification. It allows the fragment to "dock" into lysine or serine residues in active sites.
Sulfonamide Linker (
): Acts as a hydrogen bond acceptor. In many inhibitors (e.g., COX-2, Carbonic Anhydrase), the sulfonamide group coordinates with metal ions (Zn²⁺) or engages in critical H-bonding networks.
Morpholine Ring: A critical "solubility anchor." The ether oxygen reduces lipophilicity (LogP) compared to a cyclohexyl or phenyl group, improving the ADME profile of the final drug candidate.
Biological Relevance
Recent literature highlights the success of ortho- and meta-sulfonamido benzoic acid derivatives in high-value targets:
Inflammation (P2Y14 Receptor): 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists for Acute Lung Injury (ALI), with morpholine-containing analogs showing superior pharmacokinetic profiles [1].
Gastrointestinal Protection (LPA2 Receptor): Sulfamoyl benzoic acid analogues act as specific agonists for the Lysophosphatidic Acid Receptor 2, mediating anti-apoptotic effects in the gut [2].[1]
Objective: To synthesize a diverse library of 2-(morpholinosulfonyl)benzamides by reacting the core scaffold with various primary and secondary amines.
Materials:
Scaffold: 2-(Morpholinosulfonyl)benzoic acid (0.2 M in DMF).
Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv).
Amine Monomers: Diverse set (aromatic, aliphatic, heterocyclic).
Step-by-Step Methodology:
Activation: In a 96-well reaction block, dispense 100 µL of the scaffold solution (20 µmol). Add 100 µL of HATU solution (0.24 M in DMF) and 50 µL of DIPEA (0.8 M in NMP).
Incubation: Shake at room temperature for 15 minutes to generate the active ester (O-azabenzotriazole). Note: The ortho-substitution may cause steric hindrance; pre-activation is critical.
Coupling: Add 1.2 equivalents of the specific amine monomer (dissolved in DMF) to each well.
Reaction: Seal the block and shake at 40°C for 12 hours.
Quenching: Add 50 µL of 10% aqueous acetic acid to scavenge unreacted amines.
LC-MS: Target mass [M+H]⁺ must be identified as the major peak (>85% purity).
Yield: Successful hits typically yield >15 mg from a 100 mg scale-up.
Protocol B: Solubility Assessment (Kinetic)
Objective: To quantify the solubility enhancement provided by the morpholine group compared to a phenyl-sulfonamide control.
Preparation: Prepare 10 mM DMSO stock solutions of the morpholino-derivative and a phenyl-analog.
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a filter plate (final 1% DMSO).
Equilibration: Shake for 24 hours at 25°C.
Filtration: Vacuum filter to remove precipitate.
Analysis: Quantify filtrate concentration via UV-Vis spectroscopy (254 nm) against a standard curve.
Part 4: Visualization & Data
Structural Logic & Workflow
The following diagram illustrates the strategic application of the scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Workflow demonstrating the transformation of the 2-(Morpholinosulfonyl)benzoic acid scaffold into bioactive lead candidates.
Comparative Physicochemical Data
The table below highlights the advantages of the morpholine scaffold over standard benzenesulfonamides.
Property
Standard Benzenesulfonamide
2-(Morpholinosulfonyl)benzoic acid
Impact on Drug Discovery
LogP (Lipophilicity)
~2.5 - 3.0
~1.2 - 1.5
Lower LogP improves oral bioavailability and reduces non-specific binding.
Aqueous Solubility
Low (< 50 µM)
High (> 200 µM)
Morpholine oxygen acts as a hydrogen bond acceptor, enhancing solvation.
Metabolic Stability
Moderate (CYP oxidation)
High
Morpholine ring is generally resistant to rapid oxidative metabolism.
Steric Bulk
Low
Medium
Ortho-positioning forces the amide side chain out of plane, creating novel 3D vectors.
Part 5: References
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
Source: European Journal of Medicinal Chemistry (via PubMed), 2025.[2]
URL:[Link]
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
Source: Journal of Medicinal Chemistry (via PubMed), 2014.
URL:[Link]
Prodrugs as empowering tools in drug discovery and development.
Source: Chemical Society Reviews, 2024.
URL:[Link]
Application Notes and Protocols for 2-(Morpholinosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following handling, storage, and application protocols for 2-(Morpholinosulfonyl)benzoic acid (CAS No. 87223-34-5) have been compiled from s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following handling, storage, and application protocols for 2-(Morpholinosulfonyl)benzoic acid (CAS No. 87223-34-5) have been compiled from scientific literature, safety data sheets of analogous compounds, and established laboratory best practices. A comprehensive, officially issued Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work.
2-(Morpholinosulfonyl)benzoic acid is a multifaceted organic compound characterized by a benzoic acid core substituted with a morpholinosulfonyl group. This unique structural arrangement, combining a carboxylic acid, a sulfonamide, and a morpholine ring, imparts a range of physicochemical properties that make it a compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a common feature in many approved drugs, often enhancing aqueous solubility and metabolic stability. The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities. The carboxylic acid provides a handle for further chemical modification and influences the compound's pharmacokinetic profile.
Given its structural motifs, 2-(Morpholinosulfonyl)benzoic acid and its derivatives are explored for their potential as bioactive molecules. Research into similar scaffolds has indicated a high degree of stability in biological matrices, such as in the presence of rat microsomes, suggesting potential for favorable pharmacokinetic properties.
Compound Profile: Physicochemical and Hazard Information
A comprehensive understanding of the compound's properties is fundamental to its safe handling and effective use. The data presented below is a consolidation of information from chemical suppliers and extrapolated from closely related analogs.
Table 1: Physicochemical Properties of 2-(Morpholinosulfonyl)benzoic Acid and Related Compounds
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure)
Category 3: May cause respiratory irritation.[2][4]
P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Core Protocols for Safe Handling and Storage
The following protocols are designed to mitigate the risks associated with handling 2-(Morpholinosulfonyl)benzoic acid. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE) and Engineering Controls
The causality behind PPE selection is the prevention of exposure through all potential routes: inhalation, ingestion, and dermal contact.
Engineering Controls: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2]
Hand Protection: Wear nitrile or neoprene gloves that are resistant to organic solvents. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5]
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of spills, a chemically resistant apron is recommended.[6]
Workflow for Receiving and Storing New Shipments
A systematic approach to receiving and storing new chemicals is the first line of defense against laboratory accidents.
Caption: Workflow for receiving and logging new chemical shipments.
Storage Conditions and Incompatibilities
The primary goal of proper storage is to maintain the chemical's stability and prevent hazardous reactions.
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect from moisture and direct sunlight.
Temperature: Ambient room temperature (15-25°C) is generally acceptable for the storage of similar solid benzoic acid derivatives.
Segregation: As an acidic compound, it should be stored with other organic acids.[2] It is crucial to segregate it from the following incompatible materials:
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
Strong Bases: Will undergo a neutralization reaction, which can be exothermic.[7]
Strong Reducing Agents: May react unpredictably.[5]
Container Integrity: Use original, clearly labeled containers. If transferring to a secondary container, ensure it is appropriate for acidic solids and is properly labeled with the full chemical name, CAS number, and hazard warnings.
Application Protocols: Preparation of Stock Solutions
The accurate preparation of solutions is critical for the reproducibility of experimental results. Due to the acidic nature of the carboxylic acid group, the following general protocol for preparing a stock solution from a solid acidic compound is recommended.
General Protocol for Preparing a Molar Stock Solution
This protocol is a self-validating system as it relies on precise measurements and calculations to achieve the desired concentration.
Objective: To prepare a stock solution of 2-(Morpholinosulfonyl)benzoic acid of a specified molarity in a suitable organic solvent (e.g., DMSO, Ethanol).
Materials:
2-(Morpholinosulfonyl)benzoic acid (solid)
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
Analytical balance
Volumetric flask (Class A)
Spatula
Weighing paper/boat
Pipettes
Beaker
Magnetic stirrer and stir bar (optional)
Procedure:
Calculate the Required Mass:
Determine the desired volume (V) and molarity (M) of the stock solution.
Using the molecular weight (MW = 271.29 g/mol ), calculate the required mass (m) of the solid:
m (g) = M (mol/L) * V (L) * MW (g/mol)
Weighing the Compound:
Tare the analytical balance with a clean, dry weighing boat.
Carefully weigh the calculated mass of 2-(Morpholinosulfonyl)benzoic acid. Record the exact mass.
Dissolution:
Transfer the weighed solid to a clean, dry beaker.
Add a portion of the chosen solvent (e.g., ~70% of the final volume) to the beaker.
If necessary, gently warm the mixture or use a magnetic stirrer to aid dissolution. Ensure complete dissolution.
Quantitative Transfer:
Carefully pour the solution from the beaker into the volumetric flask.
Rinse the beaker with a small amount of the solvent and transfer the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the compound is transferred.
Final Volume Adjustment:
Add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
Cap the flask and invert it several times to ensure the solution is homogeneous.
Labeling and Storage:
Transfer the solution to a clearly labeled storage bottle. The label should include:
Compound Name: 2-(Morpholinosulfonyl)benzoic acid
Concentration
Solvent
Date of Preparation
Preparer's Initials
Store the solution under appropriate conditions (typically at -20°C or -80°C for long-term storage to minimize degradation).
Caption: Experimental workflow for preparing a stock solution.
Stability Considerations
The stability of 2-(Morpholinosulfonyl)benzoic acid in solution is a critical factor for ensuring the validity of experimental data. While specific stability data is not available, the following general principles based on its chemical structure should be considered:
Hydrolytic Stability: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare fresh solutions and avoid prolonged storage in aqueous buffers, particularly at pH extremes.
Thermal Stability: As a solid, the compound is likely stable at ambient temperatures. In solution, long-term storage at room temperature is not recommended. For stock solutions in organic solvents, storage at -20°C or -80°C is best practice to slow down potential degradation.
Photostability: Many aromatic compounds exhibit some degree of photosensitivity. To mitigate this, store the solid compound and its solutions in amber vials or protect them from light.
References
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. Retrieved February 2, 2026, from [Link]
Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved February 2, 2026, from [Link]
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Benzoic Acid. Retrieved February 2, 2026, from [Link]
PubMed. (2009, February 26). Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. Retrieved February 2, 2026, from [Link]
University of Utah. (2019, April 11). ACID HANDLING. Retrieved February 2, 2026, from [Link]
BioProcess International. (2023, October 1). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. Retrieved February 2, 2026, from [Link]
Brigham Young University Cleanroom. (n.d.). Acid Safety Manual. Retrieved February 2, 2026, from [Link]
Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid. Retrieved February 2, 2026, from [Link]
PubMed. (n.d.). Investigation of β-cyclodextrin-norfloxacin inclusion complexes. Part 2. Inclusion mode and stability studies. Retrieved February 2, 2026, from [Link]
ResearchGate. (2023, June 28). STABILITY STUDIES AND ITS CONSIDERATION IN DRUG PRODUCT DESIGN: AN UPDATED REVIEW. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 2, 2026, from [Link]
ThermoML. (2007). J. Chem. Eng. Data 2007, 52, 1, 298-300. Retrieved February 2, 2026, from [Link]
Application Note: High-Fidelity Scale-Up of 2-(Morpholinosulfonyl)benzoic Acid
Executive Summary This application note details the process chemistry and scale-up protocol for the synthesis of 2-(Morpholinosulfonyl)benzoic acid (CAS: 7464-56-4). Unlike traditional sulfonamide syntheses that rely on...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the process chemistry and scale-up protocol for the synthesis of 2-(Morpholinosulfonyl)benzoic acid (CAS: 7464-56-4). Unlike traditional sulfonamide syntheses that rely on corrosive sulfonyl chlorides, this protocol utilizes 2-sulfobenzoic acid cyclic anhydride as the electrophile. This "Click-like" ring-opening approach offers superior atom economy, reduced waste streams, and high regioselectivity.
Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.
Strategic Chemical Analysis
Route Selection: Anhydride vs. Chloride
The synthesis of ortho-sulfonamido benzoic acids is often approached via two distinct pathways.[1] We prioritize Route B for scale-up due to its operational safety and impurity profile.
Route A (Traditional): 2-Chlorosulfonylbenzoic acid + Morpholine.
Drawbacks: Generates stoichiometric HCl; requires excess base; starting material is unstable and moisture-sensitive; potential for bis-sulfonylation.
Route B (Recommended): 2-Sulfobenzoic acid cyclic anhydride + Morpholine.
Advantages: Ring-opening addition is quantitative; no volatile acid byproducts; regiochemistry is locked by the cyclic starting material; amenable to one-pot crystallization.
Reaction Mechanism & Thermodynamics
The reaction involves the nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur of the cyclic anhydride.
Thermodynamics: The reaction is highly exothermic (
). The release of ring strain from the 5-membered sultone ring drives the reaction to completion.
Kinetics: Fast at room temperature. Rate-limiting step is mixing/mass transfer during scale-up.
Visual Workflow (DOT Diagram)
Figure 1: Process flow for the ring-opening synthesis of 2-(Morpholinosulfonyl)benzoic acid.
Scale-Up Protocol (100g Basis)
Safety Warning: 2-Sulfobenzoic acid cyclic anhydride is a potent irritant and hydrolyzes to strong acid upon contact with moisture. Morpholine is flammable and corrosive. Perform all operations in a fume hood.
Temperature Control: Circulator capable of -10°C to +40°C.
Reagents:
2-Sulfobenzoic acid cyclic anhydride (SBA): 100.0 g (0.543 mol)
Morpholine: 52.0 g (0.597 mol, 1.1 equiv)
Acetonitrile (ACN): 500 mL (5 vol)
Hydrochloric Acid (2N): ~300 mL
Step-by-Step Procedure
Phase 1: Reaction Setup
Inertion: Purge the reactor with Nitrogen (
) to remove atmospheric moisture.
Charging: Charge Acetonitrile (400 mL) and SBA (100 g) into the reactor.
Note: SBA is sparingly soluble in cold ACN but will dissolve as the reaction proceeds.
Cooling: Set jacket temperature to 0°C . Agitate at 300 RPM until internal temperature reaches <5°C.
Phase 2: Controlled Addition (Critical Step)
Preparation: Dilute Morpholine (52 g) with ACN (100 mL) in a pressure-equalizing addition funnel.
Addition: Add the Morpholine solution dropwise to the reactor.
Control Parameter: Maintain internal temperature below 15°C .
Observation: The slurry will clear as the anhydride reacts, followed by the potential precipitation of the morpholinium salt.
Aging: Once addition is complete, warm the reactor to 20-25°C and stir for 2 hours.
Phase 3: In-Process Control (IPC)
Sampling: Take a 50 µL aliquot, dilute in 1 mL MeOH:Water (1:1).
Criteria: HPLC area% of SBA should be < 0.5%. (See Section 4 for method).
Phase 4: Work-up & Isolation
Solvent Swap (Optional but Recommended for Purity): Distill off ~300 mL of ACN under reduced pressure and replace with Water (300 mL) . This solubilizes the salt fully and prepares for aqueous crystallization.
Acidification: Cool the aqueous solution to 10°C. Slowly add 2N HCl until pH reaches 1.0 - 2.0 .
Mechanism:[1][2] This protonates the carboxylate, breaking the morpholinium salt and precipitating the free acid product.
Crystallization: Stir the resulting thick slurry at 5°C for 1 hour to maximize yield.
Filtration: Filter the white solid using a Büchner funnel.
Washing: Wash the cake with Cold Water (2 x 100 mL) to remove residual morpholine hydrochloride.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Controls & Characterization
HPLC Method (Reverse Phase)
To ensure the protocol is self-validating, use the following method to track conversion.
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm
Technical Support Center: Synthesis of 2-(Morpholinosulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Morpholinosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Morpholinosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-(Morpholinosulfonyl)benzoic acid, providing explanations and actionable solutions.
Question 1: Why is my yield of 2-(Morpholinosulfonyl)benzoic acid consistently low?
Low yields are a frequent issue and can often be traced back to a few key factors related to the starting materials and reaction conditions.
Root Cause Analysis:
The primary cause of low yields is often the hydrolysis of the starting material, 2-sulfobenzoic acid anhydride. This cyclic anhydride is highly susceptible to moisture, which will hydrolyze it back to the less reactive 2-sulfobenzoic acid.[1] Once hydrolyzed, 2-sulfobenzoic acid will not readily react with morpholine under standard conditions to form the desired sulfonamide.
Another potential issue is incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Finally, losses during workup and purification can also significantly reduce the isolated yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Remediation Protocol:
Starting Material Integrity:
Visual Inspection: 2-Sulfobenzoic acid anhydride should be a fine, free-flowing powder. Clumping indicates moisture absorption.
FT-IR Analysis: Before use, run a quick FT-IR of your 2-sulfobenzoic acid anhydride. The presence of a broad peak in the 3200-3600 cm⁻¹ region is indicative of O-H stretching from the hydrolyzed diacid, a clear sign of degradation.
Strict Anhydrous Conditions:
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator over a strong drying agent like P₂O₅.
Solvents: Use freshly distilled, anhydrous solvents. A common solvent for this reaction is tetrahydrofuran (THF), which should be dried over sodium/benzophenone ketyl.
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Reaction Optimization:
Temperature: While the reaction can proceed at room temperature, gentle heating (40-50°C) can improve the reaction rate and drive it to completion.
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. A typical reaction time is 12-18 hours.
Stoichiometry: Using a slight excess of morpholine (1.1 to 1.2 equivalents) can help to ensure the complete consumption of the anhydride.
Question 2: I see an unexpected peak in my ¹H NMR spectrum. What could it be?
The presence of unexpected peaks in your NMR spectrum is a clear indication of impurities. Identifying these impurities is the first step to eliminating them.
Common Impurities and their Spectroscopic Signatures:
The morpholine protons may appear as a more complex pattern due to restricted rotation around the amide bond. Unlikely to be a major byproduct.
Mechanistic Insight into Byproduct Formation:
The primary reaction pathway involves the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of the sulfonyl group in the anhydride. This is generally favored over attack at the carbonyl carbon.[2][3] However, under certain conditions, a small amount of the isomeric amide byproduct could theoretically form.
Caption: Reaction mechanism and potential side reactions.
Remediation and Purification Protocol:
Identification: Compare the chemical shifts and integration of the unexpected peaks in your ¹H NMR spectrum with the data in the table above.
Purification:
Acid-Base Extraction: If 2-sulfobenzoic acid is the major impurity, you can attempt to remove it by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate. The desired product, being a weaker acid, should remain in the organic layer, while the more acidic 2-sulfobenzoic acid will be extracted into the aqueous layer.
Recrystallization: Recrystallization is an effective method for removing most impurities. A common solvent system for 2-(Morpholinosulfonyl)benzoic acid is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 2-(Morpholinosulfonyl)benzoic acid.
Question 3: What is the optimal solvent for this reaction?
The choice of solvent is critical for ensuring a homogenous reaction mixture and facilitating the reaction. Anhydrous aprotic polar solvents are generally preferred.
Tetrahydrofuran (THF): This is a commonly used and effective solvent for this reaction. It readily dissolves both 2-sulfobenzoic acid anhydride and morpholine.
Acetonitrile (ACN): Another suitable aprotic polar solvent.
Dichloromethane (DCM): Can also be used, but its lower boiling point may be a disadvantage if heating is required.
It is crucial to use anhydrous grades of these solvents to minimize the hydrolysis of the starting anhydride.
Question 4: Is a base required for this reaction?
While the reaction can proceed without an added base, the use of a non-nucleophilic base is often recommended to neutralize the sulfonic acid that is formed in situ, which can protonate the starting morpholine and render it non-nucleophilic.
Pyridine: Can act as both a base and a nucleophilic catalyst.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that can effectively scavenge the acid byproduct.
Using a base can often lead to a cleaner reaction and higher yields. A slight excess (1.1 equivalents) is typically sufficient.
Question 5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
TLC Protocol:
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid product is protonated and moves up the plate.
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
By spotting the starting materials and the reaction mixture at different time points, you can visualize the consumption of the starting materials and the formation of the product. The reaction is complete when the starting anhydride spot is no longer visible.
Question 6: What are the expected spectroscopic data for pure 2-(Morpholinosulfonyl)benzoic acid?
Characterization of the final product is essential to confirm its identity and purity.
Doc Brown's Chemistry, mass spectrum of benzoic acid. Available at: [Link]
ResearchGate, IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
MassBank, 2-sulfamoylbenzoic acid methyl ester. Available at: [Link]
ResearchGate, Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Available at: [Link]
2-(Morpholinosulfonyl)benzoic acid is a critical intermediate often synthesized via the nucleophilic opening of 2-sulfobenzoic cyclic anhydride or the substitution of 2-(chlorosulfonyl)benzoic acid with morpholine.[1][2][3] While the synthesis is generally high-yielding, the purification is frequently plagued by the "sticky solid" phenomenon, trapped morpholine salts, and hydrolysis byproducts.
This guide provides a self-validating purification workflow designed to exploit the amphiphilic nature of the sulfonamide and the pH-switchable solubility of the benzoic acid moiety.
Module 1: The "Sticky Solid" Syndrome (Oiling Out)
User Complaint: "My product comes out of the reaction mixture as a gummy oil/tar instead of a filterable solid."
Root Cause:
Sulfonamides possess high polarity and often form supersaturated "oils" in the presence of residual organic solvents (THF, Dioxane) or excess morpholine. Rapid acidification traps these impurities, preventing crystal lattice formation.[2][3]
Troubleshooting Protocol:
Solvent Exchange (The Critical Step): Do not attempt to crystallize directly from the reaction mixture if it contains THF.[2][3] Evaporate the reaction solvent to near-dryness.
The "Slow Acidification" Technique:
Dissolve the crude oil in 1M NaOH (ensure pH > 10).[2] The solution must be homogeneous.
Cool the solution to 0–5°C in an ice bath.
Add 6M HCl dropwise very slowly with vigorous stirring.
Stop adding acid when the solution becomes cloudy (approx.[2][3] pH 4-5).[1][2][3]
Wait 15 minutes. Allow the "oil" to anneal into a solid seed.[3]
Resume acidification to pH 1 .
Mechanical Stress: If the product oils out at the bottom, scratch the flask wall with a glass rod at the oil-water interface to induce nucleation.
Module 2: The Self-Validating Purification Workflow (Acid-Base Extraction)
Core Principle: This protocol uses the carboxylic acid functionality as a "handle" to reject non-acidic impurities (unreacted morpholine, bis-sulfonamides) and water-soluble salts.[1][2][3]
Step-by-Step Methodology
Step
Action
Mechanistic Rationale
1. Basification
Dissolve crude solid/oil in Sat. NaHCO₃ (aq) or 1M NaOH .[2][3] Check pH > 9.
Converts product to its carboxylate salt (R-COO⁻Na⁺), making it water-soluble.[1][2][3]
2. Organic Wash
Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or DCM .[1][2][3]
Critical Purification Step: Unreacted morpholine (neutral at pH > 9) and neutral organic byproducts partition into the organic layer.[1][2] The product stays in the water.[3]
3. Phase Separation
Keep the Aqueous Layer. Discard the Organic Layer.[1][3]
Caption: Logic flow for the Acid-Base purification cycle, isolating the product based on pKa differentials.
Module 3: Impurity Profiling & Removal
Impurity A: Residual Morpholine
Detection: 1H NMR signals at ~3.6 ppm (m) and ~2.8 ppm (m).
Removal Strategy: Morpholine (pKa ~8.[2][3]3) forms a soluble hydrochloride salt at pH 1.[2][3]
Action: Ensure the final filtration is performed on a strongly acidic slurry (pH 1).[2] Do not stop at pH 4.[2][3] Thorough washing of the filter cake with 0.1M HCl followed by water ensures removal.[3]
Dissolve the solid in the minimum amount of boiling ethanol .
Add hot water dropwise until the solution turns slightly turbid.
Add a few drops of ethanol to clear the turbidity.[3]
Allow to cool slowly to room temperature, then to 4°C.
Note: This removes both lipophilic impurities (stay in ethanol mother liquor) and highly polar hydrolysis products (stay in water).[2][3]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography instead of extraction?A: It is not recommended. Benzoic acid derivatives often "streak" on silica gel due to interaction with silanol groups unless you dope the eluent with 1% Acetic Acid.[3] The Acid-Base extraction described in Module 2 is faster, more scalable, and generally yields higher purity for this specific compound class.
Q: My yield is lower than expected (e.g., <50%). Where did it go?A: Check the pH of your filtrate.[3]
Did you acidify enough? The pKa of benzoic acid is ~4.[3]2. To reach 99% precipitation, you must be at least 2 pH units below the pKa.[3] Aim for pH 1 .
Did you lose it in the organic wash? If you used a very large volume of EtOAc during the basic wash, some product (as the salt) might have been physically entrained or extracted if the pH wasn't high enough.
Q: The product is pink/brown. Is it ruined?A: No. This is likely trace oxidation of residual morpholine or phenolic impurities.[3] The recrystallization step (Module 3) using Ethanol/Water usually clears this color.[2][3] Activated charcoal can be added during the hot filtration step of recrystallization if the color persists.
References
Synthesis of Sulfonamides: PrepChem. "Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid" (Analogous chemistry for the 2-isomer). Link
Purification of Benzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical.[2][3] (General reference for Acid-Base Extraction techniques).
Anhydride Opening Mechanism: GuideChem. "2-Sulfobenzoic anhydride Properties & Reactions". Link
Solubility Data: PubChem. "2-(Morpholinosulfonyl)benzoic acid - Chemical Properties".[1][2][3][5] Link[1][2]
Stability issues of 2-(Morpholinosulfonyl)benzoic acid in solution
Welcome to the technical support guide for 2-(Morpholinosulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-(Morpholinosulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale behind potential issues and to offer practical, actionable guidance for your experiments.
Introduction: Understanding the Chemistry of 2-(Morpholinosulfonyl)benzoic acid
2-(Morpholinosulfonyl)benzoic acid is a molecule that incorporates three key functional groups: a benzoic acid moiety, an aryl sulfonamide linkage, and a morpholine ring. The stability of the entire molecule in solution is dictated by the chemical robustness of these components, particularly the sulfonamide bond, which is often the most labile site under common experimental conditions. This guide will delve into the factors that influence its stability and provide you with the tools to ensure the integrity of your experiments.
Here we address common issues encountered when working with 2-(Morpholinosulfonyl)benzoic acid in solution.
Q1: I prepared an aqueous solution of 2-(Morpholinosulfonyl)benzoic acid and my results are inconsistent. Could the compound be degrading?
A1: Yes, degradation is a possibility, especially in aqueous solutions. The primary pathway of degradation for this molecule is the hydrolysis of the sulfonamide bond. This reaction is sensitive to both pH and temperature.
Causality: The sulfonamide linkage (-SO₂-N-) can be cleaved by water, a reaction that is often catalyzed by acidic or, to a lesser extent, basic conditions.[1][2] Generally, aryl sulfonamides exhibit greater stability in neutral to alkaline (pH 7-9) environments and are more prone to hydrolysis under acidic conditions (e.g., pH 4).[1][2] Elevated temperatures will also accelerate this degradation process.[2]
Q2: What are the likely degradation products of 2-(Morpholinosulfonyl)benzoic acid?
A2: The most probable degradation products result from the hydrolysis of the sulfonamide bond. This would yield 2-sulfobenzoic acid and morpholine. Under highly energetic conditions, such as very high temperatures (200-300°C), decarboxylation of the benzoic acid could occur, but this is unlikely under standard laboratory conditions.[3]
Below is a diagram illustrating the predicted primary degradation pathway.
Caption: Predicted hydrolytic degradation of 2-(Morpholinosulfonyl)benzoic acid.
Q3: What are the optimal storage conditions for solutions of 2-(Morpholinosulfonyl)benzoic acid?
A3: To maximize the shelf-life of your solution, we recommend the following:
Solvent: For short-term storage, a buffered aqueous solution at or near neutral pH (pH 7.0-7.5) is advisable. For long-term storage, consider preparing stock solutions in an anhydrous organic solvent such as DMSO or ethanol and storing them at low temperatures.
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
pH: Maintain a pH between 7.0 and 9.0. Acidic conditions (pH < 7) should be avoided for prolonged storage as they can catalyze hydrolysis.[1][2]
Light: Protect the solution from light by using amber vials or by wrapping the container in foil.[4]
Q4: I am observing a new, unexpected peak in my HPLC chromatogram over time. How can I confirm if it's a degradation product?
A4: The appearance of a new peak that grows over time while the parent compound's peak area decreases is a strong indication of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation.
Acidic Condition: Incubate a sample of your solution with a small amount of dilute acid (e.g., 0.1 M HCl) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.
Basic Condition: Do the same with a dilute base (e.g., 0.1 M NaOH).
Oxidative Condition: Treat a sample with a dilute solution of hydrogen peroxide.
Analyze these samples by HPLC. If the new peak in your experimental sample matches the retention time of a peak generated in the forced degradation study, it is likely a degradation product. For definitive identification, techniques like LC-MS would be required to determine the mass of the new peak and compare it to the expected degradation products.
Illustrative Stability Data
The following table provides an illustrative example of the expected stability trends for 2-(Morpholinosulfonyl)benzoic acid in an aqueous buffer. This is not experimental data but is based on the known chemical principles of sulfonamide hydrolysis.
Temperature (°C)
pH
Buffer
Incubation Time (days)
Hypothetical % Remaining
4
4.0
Acetate
7
85%
4
7.4
Phosphate
7
>99%
4
9.0
Borate
7
>99%
25
4.0
Acetate
7
70%
25
7.4
Phosphate
7
98%
25
9.0
Borate
7
99%
50
4.0
Acetate
1
50%
50
7.4
Phosphate
1
90%
50
9.0
Borate
1
92%
Experimental Protocol: Assessing the Stability of 2-(Morpholinosulfonyl)benzoic acid
This protocol outlines a general method for conducting a stability study of 2-(Morpholinosulfonyl)benzoic acid in a solution of interest using HPLC.
Objective: To determine the degradation rate of 2-(Morpholinosulfonyl)benzoic acid under specific solution and temperature conditions.
Caption: Workflow for conducting a stability study of 2-(Morpholinosulfonyl)benzoic acid.
Step-by-Step Methodology:
Preparation of Solutions:
Prepare a concentrated stock solution of 2-(Morpholinosulfonyl)benzoic acid in an appropriate organic solvent (e.g., 10 mg/mL in acetonitrile).
Prepare the aqueous buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).
Dilute the stock solution with each buffer to achieve the final desired concentration for the stability study (e.g., 100 µg/mL).
Incubation:
Aliquot the prepared solutions into multiple autosampler vials for each condition.
Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
Sampling:
At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove one vial from each condition.
Immediately quench any further degradation by freezing the sample at -20°C or by diluting it with the initial mobile phase for HPLC analysis. The t=0 sample should be quenched immediately after preparation.
HPLC Analysis:
Develop a stability-indicating HPLC method capable of resolving the parent compound from its potential degradation products. A generic starting method could be:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where the parent compound has good absorbance (e.g., 230 nm or 254 nm).
Injection Volume: 10 µL
Analyze all samples from the different time points.
Data Analysis:
Integrate the peak area of the 2-(Morpholinosulfonyl)benzoic acid peak at each time point.
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Plot the percentage remaining versus time for each condition to determine the stability profile.
References
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Troubleshooting & Optimization for 2-(Morpholinosulfonyl)benzoic Acid Derivatives[1]
Executive Summary: The Ortho-Effect Challenge
Synthesizing 2-(morpholinosulfonyl)benzoic acid presents a unique set of challenges compared to its meta or para isomers. The proximity of the carboxylic acid (or its precursor) to the sulfonyl group creates a strong tendency for cyclization, leading to the formation of pseudo-chlorides or cyclic anhydrides rather than stable open-chain acid chlorides.
This guide moves beyond generic sulfonamide protocols. We focus on the ring-opening aminolysis of cyclic precursors—the most robust route for this specific scaffold—and provide troubleshooting for the alternative sulfonyl chloride pathway.
Module 1: Critical Reagent Selection (The "Hidden" Structures)
Before starting, you must identify the actual structure of your starting material. For ortho-sulfobenzoic derivatives, the commercial labels often mislead.
Precursor. Must be activated to anhydride or chloride first.[1]
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the para (open chain) and ortho (cyclic) precursors.
Figure 1: Mechanistic pathways for synthesizing 2-(morpholinosulfonyl)benzoic acid.[1][3] Route A (Anhydride) is preferred for atom economy and purity.[1]
Module 2: Optimized Protocols
Protocol A: The Cyclic Anhydride Route (Recommended)
Rationale: This method leverages the ring strain of the cyclic anhydride. Morpholine acts as the nucleophile to open the ring, generating the sulfonamide and the carboxylic acid in a single step without needing an auxiliary base.
Dissolution: Dissolve 2-sulfobenzoic cyclic anhydride in anhydrous MeCN (5 mL/g) under nitrogen. Note: The solution should be clear. Cloudiness indicates partial hydrolysis.
Addition: Cool to 0°C. Add morpholine dropwise over 15 minutes. The reaction is exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LC-MS).[1] The anhydride spot should disappear.
Work-up:
Concentrate the solvent to ~20% volume.
Dilute with water.[1] The product may precipitate as the free acid if the pH is acidic enough (the sulfonic acid is strong, but here it is an amide).
Crucial Step: Adjust pH to ~2–3 with 1N HCl to ensure the benzoic acid moiety is protonated.
Filter the white precipitate. Wash with cold water.[1]
Protocol B: The Pseudo-Chloride Route
Rationale: Used when the anhydride is unavailable. Requires careful control of stoichiometry to prevent double addition (formation of amide-sulfonamide).[1]
Acidify aqueous layer to pH 2 with HCl.[1][6] The product will precipitate.[2][7][8]
Module 3: Troubleshooting Center (Q&A)
Category 1: Reaction Failure & Low Yield
Q: The reaction mixture turned into a sticky gum, and I can't isolate a solid.
Diagnosis: This often happens in Protocol A if the solvent is not anhydrous. The anhydride hydrolyzes to the diacid (2-sulfobenzoic acid), which is highly water-soluble and hygroscopic.[1][9]
Fix:
Check solvent water content (Karl Fischer titration if possible, or use freshly distilled solvent).[1]
Switch solvent to Ethyl Acetate .[1] The product often crystallizes directly out of EtOAc, while impurities stay in solution.
Q: I see a major impurity with M+ = [Expected + 85] (approx).
Diagnosis: You likely formed the morpholine salt of the product or the starting material. In the absence of strong acid during workup, morpholine (excess) forms a salt with the benzoic acid group.[1]
Fix: Ensure the final pH adjustment is below 3.0 . The carboxylic acid must be fully protonated to precipitate and separate from the morpholinium cation.
Category 2: Purification & Solubility
Q: The product is soluble in water even at pH 2.
Diagnosis: 2-(Morpholinosulfonyl)benzoic acid has a zwitterionic character potential and moderate polarity.[1]
Fix:
Salting Out: Saturate the aqueous phase with NaCl.[1]
Extraction Solvent: Use DCM/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.[1] The alcohol helps extract polar organic acids.
Q: How do I remove unreacted 2-sulfobenzoic acid?
Strategy: 2-Sulfobenzoic acid is a strong diacid (pKa ~ -2 for sulfonic, ~3 for carboxylic).[1]
Wash with pH 4.5 citrate buffer .[1] At this pH, the 2-sulfobenzoic acid (fully ionized) stays in water, while your product (pKa ~3–4 for COOH) partitions significantly into the organic phase or can be back-extracted.[1] Better yet: Recrystallize from water.[1][8][10] The diacid is extremely soluble; the sulfonamide is less so.
Module 4: Decision Tree for Troubleshooting
Use this flow to diagnose isolation issues immediately.
Figure 2: Troubleshooting logic for isolation failures.
References
Synthesis of Sulfonamides via Cyclic Anhydrides
Reaction of 2-sulfobenzoic cyclic anhydride with amines.[1]
Source: Organic Syntheses, Coll.[1] Vol. 1, p. 495 (Preparation of precursor); reactivity context derived from standard anhydride aminolysis.[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-sulfobenzoic cyclic anhydride and morpholine before handling.[1] These reagents are corrosive and can cause severe skin/eye damage.[11]
Technical Support Center: Optimizing Reactivity of 2-(Morpholinosulfonyl)benzoic Acid
This technical guide addresses the specific challenges associated with the reactivity of 2-(Morpholinosulfonyl)benzoic acid . The presence of a bulky sulfonyl group at the ortho position creates a "perfect storm" of ster...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with the reactivity of 2-(Morpholinosulfonyl)benzoic acid . The presence of a bulky sulfonyl group at the ortho position creates a "perfect storm" of steric hindrance and electronic deactivation, often leading to failed amide couplings or esterifications using standard protocols (e.g., EDC/NHS, HATU).
Current Status: Active
Topic: Overcoming Steric & Electronic Deactivation in Ortho-Substituted Benzoic Acids
Applicable For: Amide Coupling, Esterification, Friedel-Crafts Acylation
The Core Problem: The "Ortho-Effect" Deconstructed
Before attempting a reaction, it is critical to understand why this molecule is unreactive. It is not simply "inert"; it is sterically shielded.[1]
Steric Blockade: The morpholinosulfonyl group is massive (
). Located at the ortho position, it forces the carboxylic acid out of planarity with the benzene ring.[1][2] This prevents the approach of bulky nucleophiles or coupling reagents (like HATU/HBTU).
Electronic Trap (The Pseudo-Cyclization): Upon activation (e.g., forming an active ester), the sulfonyl oxygen can intramolecularly coordinate with the electrophilic carbonyl carbon. While it cannot form a stable saccharin (due to the tertiary amine), it can form a transient cyclic acyl sulfonamide intermediate . This sequestered species is often too stable to react with weak nucleophiles but hydrolyzes back to the starting material during workup.
Troubleshooting Workflows
Protocol A: The "Acid Chloride" Route (Recommended)
Best For: High-value amines, unreactive anilines, and scale-up.
Why: Converts the bulky OH group to a small Cl atom, relieving steric strain and creating a hyper-reactive electrophile that outcompetes intramolecular trapping.
Option A1: Oxalyl Chloride / DMF (Standard)
Dissolve: Suspend 1.0 eq of 2-(morpholinosulfonyl)benzoic acid in anhydrous DCM (0.2 M).
Catalyze: Add catalytic DMF (2-3 drops per mmol). Crucial: Without DMF, the Vilsmeier-Haack intermediate will not form, and reaction will be sluggish.
Activate: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
React: Warm to RT and stir for 2 hours. Look for gas evolution cessation.
Evaporate: Concentrate in vacuo to remove excess oxalyl chloride.
Couple: Redissolve in DCM and add to a solution of your amine + DIPEA (2.0 eq) at 0°C.
Option A2: Ghosez’s Reagent (Expert Tip)
Use When: The substrate is acid-sensitive or the acid chloride is unstable.
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under strictly neutral conditions without generating HCl gas, which can degrade the morpholine ring or other sensitive groups.
Protocol:
Dissolve acid in DCM.
Add Ghosez’s Reagent (1.1 eq) at RT. Stir for 1-2 hours.
The byproduct is a neutral amide; no acidic workup required.
Add amine directly to the pot.
Protocol B: T3P Coupling (The "Green" Alternative)
Best For: Avoiding moisture sensitivity of acid chlorides; parallel synthesis.
Why: T3P (Propylphosphonic anhydride) has a unique cyclic structure that activates the acid with a lower steric profile than uronium reagents (HATU). It also acts as a water scavenger, driving the equilibrium.
Step-by-Step:
Mix: Combine acid (1.0 eq) and amine (1.1 eq) in EtOAc or DMF (T3P is often sold as 50% in EtOAc).
Base: Add DIPEA or NMM (3.0 eq). Base is required to form the carboxylate for attack on T3P.
Heat: If no reaction after 1 hour, heat to 50°C. T3P is thermally stable.
Workup: Wash with water. T3P byproducts are water-soluble (unlike urea byproducts from DCC/EDC).
Decision Logic & Mechanism
The following diagrams illustrate the decision process and the steric interference mechanism.
Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile sterics.
Caption: Mechanism of failure with bulky reagents vs. success with minimized leaving groups.
Comparative Reagent Data
Reagent
Steric Tolerance
Byproduct Removal
Risk of Side Rxn
Recommendation
HATU / HBTU
Low
Difficult (Tetramethylurea)
High (Guanidinylation)
Avoid for this substrate.
EDC / HOBt
Low
Moderate (Urea wash)
Moderate
Avoid . Too slow for ortho-subst.
Oxalyl Chloride
High
Easy (Volatile)
Low (if temp controlled)
Primary Choice .
T3P
High
Excellent (Water soluble)
Very Low
Secondary Choice (Green).
Ghosez's Rgt
High
Easy
Very Low
Specialist Choice (Sensitive groups).
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC that isn't my product, but it disappears after aqueous workup. What is it?A: This is likely the mixed anhydride or the cyclic acyl sulfonamide intermediate. It is stable in organic solvent but hydrolyzes back to the starting benzoic acid upon contact with water. This confirms your activation step worked, but the nucleophilic attack failed. Switch to the Acid Chloride protocol to increase electrophilicity.
Q: Can I use Thionyl Chloride (
) instead of Oxalyl Chloride?A: You can, but it is riskier. Thionyl chloride requires reflux temperatures which can degrade the morpholine ring or cause sulfonamide cleavage. Oxalyl chloride works at 0°C to Room Temp, making it the safer option for this specific scaffold.
Q: Why is the morpholine group not acting as a base to catalyze the reaction?A: The nitrogen in the morpholine ring is attached to a sulfonyl group (
). This electron-withdrawing sulfonyl group pulls electron density away from the nitrogen, rendering it non-basic and non-nucleophilic. It cannot act as a proton scavenger like DIPEA or TEA.
References
T3P® (Propylphosphonic anhydride)
Source: Hale, C. et al. "Scalable Synthesis of T3P-Mediated Amide Bond Formation." Organic Process Research & Development.
Context: Demonstrates T3P's superiority in sterically hindered couplings and ease of workup compared to H
(Proxy via Search Result 1.1, 1.10)
Ghosez's Reagent for Hindered Acids
Source: Ghosez, L. et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." Organic Syntheses.
Context: Establishes the protocol for neutral acid chloride formation when standard acidic conditions fail.
(Verified via Search Result 1.9, 1.14)
Oxalyl Chloride / DMF Mechanism (Vilsmeier-Haack)
Source: Clayden, J. Organic Chemistry.
Context: Explains the catalytic role of DMF in forming the reactive chloro-iminium intermediate essential for activ
(General Reference via Search Result 1.2, 1.4)
Ortho-Effect in Benzoic Acids
Source:Journal of Molecular Structure. "Steric and Electronic Effects in Ortho-Substituted Benzoic Acids."
Context: Details the twisting of the carboxyl group and the resulting kinetic inhibition of nucleophilic
Technical Support Center: Synthesis and Scale-Up of 2-(Morpholinosulfonyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(Morpholinosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Morpholinosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or industrial production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
The synthesis is typically a two-step process: first, the chlorosulfonation of a suitable benzoic acid precursor to form an intermediate sulfonyl chloride, followed by the reaction of this intermediate with morpholine to yield the final product. While straightforward on paper, scaling this process introduces significant challenges related to reaction control, safety, and product purity.
General Synthesis Workflow
The overall synthetic route is summarized below. Each stage presents unique scale-up considerations that will be addressed in this guide.
Caption: Overall workflow for the synthesis of 2-(Morpholinosulfonyl)benzoic acid.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.
Question 1: We are experiencing a significantly lower yield in the initial chlorosulfonation step after increasing the batch size. What are the likely causes?
Answer: A drop in yield during the scale-up of chlorosulfonation is a frequent issue, often tied to thermal control and reagent stability.
Causality - Thermal Management: The reaction of benzoic acid derivatives with chlorosulfonic acid is highly exothermic.[1] On a small scale, heat dissipates quickly. On a larger scale, inefficient heat removal can lead to localized hot spots. These elevated temperatures can cause decomposition of the starting material, the product sulfonyl chloride, and the chlorosulfonic acid itself, leading to the formation of dark, tarry by-products and reducing the overall yield.
Causality - Reagent Addition: The rate of addition of the solid benzoic acid to the liquid chlorosulfonic acid becomes critical at scale. Adding the material too quickly can create an uncontrollable exotherm. Conversely, adding it too slowly can unnecessarily prolong the reaction time, increasing the chance of side reactions.
Causality - Moisture: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in the reactor or starting materials will consume the reagent and contribute to poor yield.
Troubleshooting Steps:
Reactor and Cooling: Ensure your reactor has sufficient cooling capacity for the batch size. Use a jacketed reactor with a reliable chilling system. Monitor the internal batch temperature, not just the jacket temperature.
Controlled Addition: Implement a controlled addition protocol. For larger scales, consider adding the benzoic acid portion-wise, allowing the temperature to stabilize between additions. A target temperature range is often 10-20°C during addition, followed by a controlled ramp to a higher temperature (e.g., 60°C) to complete the reaction.[1]
Moisture Control: Use freshly distilled or high-purity chlorosulfonic acid.[1] Thoroughly dry the reactor and ensure the benzoic acid starting material has a low water content before use.
Agitation: Ensure robust and efficient agitation. Poor mixing can lead to the aforementioned localized hot spots and uneven reaction progress.
Question 2: During the amination step with morpholine, we are getting incomplete conversion of the sulfonyl chloride intermediate. How can we drive the reaction to completion?
Answer: Incomplete conversion in the amination step typically points to issues with stoichiometry, acid scavenging, or reaction conditions.
Causality - HCl By-product: The reaction between the sulfonyl chloride and morpholine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the basic morpholine, rendering it non-nucleophilic and effectively halting the reaction. Therefore, at least two equivalents of morpholine are needed: one to act as the nucleophile and one to act as the base (acid scavenger).
Causality - Alternative Bases: Using only morpholine as both reactant and base can be inefficient and require large excesses. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added as a dedicated acid scavenger.[2] This frees up all the morpholine to act as the nucleophile, allowing for more precise stoichiometric control and often leading to cleaner reactions.
Troubleshooting Steps:
Stoichiometric Adjustment: If using only morpholine, ensure at least 2.2 equivalents are used relative to the sulfonyl chloride to account for its dual role.
Incorporate a Tertiary Amine Base: The recommended approach for scale-up is to use ~1.1 equivalents of morpholine and ~1.2-1.5 equivalents of a base like TEA or DIPEA.[2] This is more atom-economical and simplifies downstream processing.
Solvent and Temperature: The reaction is typically run in a polar aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.[2][3] Ensure the reaction is run at a suitable temperature (often room temperature) for a sufficient duration (e.g., 12-18 hours) to allow for completion.[2] Monitor the reaction progress using TLC or HPLC.
Parameter
Lab Scale (10g)
Recommended Scale-Up (1kg)
Rationale
Morpholine
2.0 - 2.5 eq.
1.1 - 1.2 eq.
Reduced excess simplifies work-up.
Base (e.g., DIPEA)
Not always used
1.2 - 1.5 eq.
Efficiently scavenges HCl, improving kinetics and yield.[2]
Solvent Volume
10-20 volumes
5-10 volumes
Concentration can be increased at scale with better thermal control.
Reaction Time
12 - 24 h
Monitor by IPC (e.g., HPLC)
Time-based reactions are unreliable at scale; use in-process controls.
Question 3: Our product precipitates as an oil or sticky solid during the final acidification and isolation step. How can we achieve a crystalline, filterable product?
Answer: Oiling out during precipitation is a classic crystallization problem, usually related to supersaturation, temperature, pH control, and solvent choice.
Causality - Rate of pH Change: Rapidly adding a strong acid to the basic reaction mixture causes a sudden, drastic change in pH. This can lead to the product crashing out of solution as a highly supersaturated, amorphous oil before it has time to form an ordered crystal lattice.
Causality - Temperature: If the acidification is performed at too high a temperature, the product's solubility might still be too high to precipitate cleanly. Conversely, if the solution is too cold, the viscosity may increase, hindering proper crystal formation.
Causality - Impurities: The presence of unreacted starting materials, by-products, or residual solvents can act as "crystal poisons," interfering with lattice formation and promoting oiling.
Troubleshooting Steps:
Controlled Acidification: Add the acid (e.g., concentrated HCl) slowly and with vigorous stirring to maintain a controlled pH transition.[2] Aim for a final pH of 1-2.
Temperature Control: Cool the reaction mixture to 0-10°C before and during acidification. This controlled cooling helps manage the exotherm from neutralization and promotes orderly crystallization over rapid precipitation.
Anti-Solvent Addition: Consider a solvent/anti-solvent approach. After the reaction, if it's in a water-miscible solvent like THF, you can pour the mixture into a larger volume of water.[2] Then, perform the controlled acidification. This ensures the product is precipitating from a medium in which it is much less soluble.
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution just as it begins to become cloudy during acidification. This provides a template for proper crystal growth.
Caption: Troubleshooting logic for addressing low final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when handling chlorosulfonic acid at an industrial scale?
A1: Chlorosulfonic acid is an extremely hazardous substance requiring strict engineering controls and personal protective equipment (PPE).
Reactivity: It reacts explosively with water and is highly corrosive to metals and tissue. All equipment must be scrupulously dried before use.
Toxicity: It releases HCl and SO₃ upon decomposition, which are highly toxic and corrosive gases. The entire process, from charging the reactor to quenching the reaction, must be done in a well-ventilated area, preferably within a closed system with scrubbers to neutralize acidic off-gases.[1]
PPE: Personnel must wear acid-resistant gloves, boots, aprons, and full-face shields. A self-contained breathing apparatus (SCBA) should be readily available for emergencies.
Spill Management: Have appropriate neutralizing agents (e.g., sodium bicarbonate, soda ash) and absorbent materials readily available for spill response. Never use water to clean up a chlorosulfonic acid spill.
Q2: What is the best solvent for the final recrystallization to achieve high purity ( >99%)?
A2: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Aqueous Systems: Benzoic acid and its derivatives are often sparingly soluble in cold water but much more soluble in hot water, making water a good, green starting point for solvent screening.[4] However, the morpholino group adds some organic character.
Alcohol/Water Mixtures: Mixtures of ethanol/water or isopropanol/water are excellent choices.[5][6] They allow you to fine-tune the polarity to maximize the recovery of pure product while leaving more polar or non-polar impurities in the mother liquor. You would dissolve the crude product in the hot alcohol, then slowly add hot water until the solution becomes slightly turbid (the cloud point), add a little more alcohol to clarify, and then allow it to cool slowly.
Aprotic Solvents: Solvents like ethyl acetate or toluene could also be effective, but their environmental and safety profiles are less favorable for large-scale operations.
Solvent System
Pros
Cons
Recommendation
Water
Green, inexpensive, non-flammable.
May have limited dissolving power for the crude product.
Good for a final wash, but may not be ideal as the primary recrystallization solvent.[7]
Ethanol/Water
Highly tunable polarity, effective at removing a range of impurities, good crystal formation.
Flammable (ethanol), requires careful ratio control.
Highly Recommended. Start with trials to find the optimal ratio (e.g., 80:20 or 70:30 EtOH:H₂O).[5]
Isopropanol (IPA)/Water
Similar to ethanol/water but less volatile.
Flammable.
Excellent alternative to ethanol/water.
Ethyl Acetate
Good dissolving power.
More volatile, environmental concerns.
Useful for lab-scale purification but less ideal for large-scale processing.
Q3: Can this process be adapted for continuous flow synthesis?
A3: Yes, both steps of this synthesis are well-suited for adaptation to continuous flow chemistry, which can significantly improve safety and efficiency at scale.
Chlorosulfonation: Flow chemistry offers superior heat transfer, allowing the highly exothermic reaction to be controlled with precision. Pumping the benzoic acid solution and chlorosulfonic acid through a temperature-controlled microreactor minimizes the volume of hazardous material reacting at any given moment, drastically improving safety.[8]
Amination: The second step can also be performed in a flow reactor. The sulfonyl chloride intermediate from the first step can be directly mixed with the morpholine/base stream in a second reactor coil, allowing for rapid, controlled reaction and minimizing the handling of the unstable intermediate.
Benefits: This approach leads to higher consistency, better yield, reduced waste, and a smaller manufacturing footprint.[8] While initial setup costs are higher, the long-term safety and operational benefits are substantial for industrial production.
Experimental Protocols
Protocol 1: Scale-Up Amination and Product Isolation (1 mol scale)
Reactor Setup: Charge a 10 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 2.5 L of anhydrous THF.
Reagent Charging: Add morpholine (1.1 mol) and DIPEA (1.3 mol) to the THF. Stir the solution and cool the reactor jacket to 10-15°C.
Intermediate Addition: Slowly add the 2-(chlorosulfonyl)benzoic acid (1 mol) portion-wise to the stirred solution over 60-90 minutes. Monitor the internal temperature and ensure it does not exceed 25°C. A white precipitate of DIPEA hydrochloride will form.
Reaction: Once the addition is complete, allow the mixture to warm to room temperature (~20-25°C) and stir for 16-24 hours.
In-Process Check (IPC): Take a small sample from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the disappearance of the starting sulfonyl chloride.
Work-up & Precipitation: Cool the reactor contents to 0-5°C. In a separate vessel, prepare 5 L of deionized water and cool it to 0-5°C.
Quench: Slowly transfer the reaction slurry into the cold water with vigorous stirring.
Acidification: While maintaining the temperature below 10°C, slowly add concentrated HCl to the aqueous slurry until the pH is stable at 1-2.
Crystallization: Stir the resulting thick white slurry at 0-5°C for at least 2 hours to ensure complete crystallization.
Isolation: Filter the solid product using a suitable filter funnel (e.g., Büchner or Nutsche filter).
Washing: Wash the filter cake with cold deionized water (2 x 500 mL) until the filtrate is no longer strongly acidic.
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. This will yield the crude 2-(Morpholinosulfonyl)benzoic acid.
References
Process for the preparation of sulfamylbenzoic acids. CA1082191A.
Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.
Nikpassand, M., et al. (2021).
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN104844616A.
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN102020619A.
GRI, et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.
Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE.
Wang, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
Zhang, Y., et al. (2017). The solubility of benzoic acid in seven solvents.
Purifying A Compound Of Benzoic Acid. (2023). Bartleby.com.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Catalyst Selection & Process Optimization for 2-(Morpholinosulfonyl)benzoic Acid Synthesis
Executive Summary: The Catalytic Strategy
Target Molecule: 2-(Morpholinosulfonyl)benzoic acid
Core Challenge: The ortho-substitution pattern creates significant steric hindrance compared to para-isomers. While the reaction is fundamentally a nucleophilic substitution, the proximity of the carboxylic acid group requires precise catalyst selection to prevent side reactions (mixed anhydride formation) and ensure complete conversion.
The "Gold Standard" Route:
Direct sulfonylation using 2-(chlorosulfonyl)benzoic acid and morpholine .
Why: This route guarantees regiochemical integrity. Attempting to open 2-sulfobenzoic cyclic anhydride with morpholine is chemically ambiguous (risking amide vs. sulfonamide formation) and is not recommended for high-purity applications.
Catalyst & Reagent Selection Matrix
This section details the "Why" behind every chemical choice, moving beyond simple recipes to mechanistic understanding.
Component
Recommended Choice
Technical Rationale (The "Why")
Primary Catalyst
DMAP (4-Dimethylaminopyridine)
Role: Nucleophilic Catalyst (0.1 - 0.5 eq).Mechanism: The ortho-sulfonyl chloride is sterically crowded. Morpholine is a secondary amine with moderate nucleophilicity. DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the starting chloride, facilitating rapid attack by morpholine.
Base Scavenger
DIPEA (Diisopropylethylamine)
Role: HCl Scavenger (2.2 - 2.5 eq).Advantage over TEA: DIPEA (Hünig's Base) is bulkier and less nucleophilic than Triethylamine (TEA). This prevents the base itself from competing for the electrophile, which is a known risk in crowded ortho-systems.
Solvent
THF (Anhydrous) or DCM
Selection: The starting material (sulfonyl chloride) is moisture-sensitive. THF solubilizes both the organic acid and the amine intermediate well. Avoid: Protic solvents (MeOH, EtOH) or wet solvents, which lead to immediate hydrolysis to the sulfonic acid impurity.
Optimized Experimental Protocol
Protocol Integrity: This method uses a "Self-Validating" endpoint—the disappearance of the starting material spot on TLC and the dissolution of the initial suspension.
Checkpoint: You may observe a slight color change or solubilization as the activated intermediate forms.
Base Addition (10 min): Cool the mixture to 0–5°C. Add DIPEA dropwise.
Why: The reaction is exothermic. Controlling temperature prevents thermal decomposition of the labile sulfonyl chloride.
Nucleophilic Attack (15-30 min): Add Morpholine dropwise over 20 minutes, maintaining temperature <10°C.
Reaction Phase (1-4 hours): Allow the mixture to warm to Room Temperature (20-25°C).
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting sulfonyl chloride (high
) should disappear. The product is more polar (lower ).
Quench & Workup:
Evaporate THF under reduced pressure.
Dissolve residue in aqueous NaOH (1M) (Product becomes the soluble carboxylate salt).
Wash aqueous layer with Ethyl Acetate (Removes unreacted morpholine and non-acidic impurities).
Critical Purification Step: Acidify the aqueous layer to pH 1-2 with HCl. The target product, 2-(Morpholinosulfonyl)benzoic acid, will precipitate as a white solid.
Filter, wash with cold water, and dry.
Mechanistic Visualization
The following diagram illustrates the DMAP catalytic cycle and the critical regiochemical decision point.
Caption: Figure 1. The DMAP catalytic cycle accelerates the reaction via a reactive pyridinium intermediate, outcompeting the hydrolysis pathway.
Troubleshooting & FAQs
Q1: I see a persistent spot at the baseline of my TLC. What is it?
Diagnosis: This is likely 2-sulfobenzoic acid (the sulfonic acid derivative).[3]
Cause: Hydrolysis of your starting material.[4][5] This happens if your THF was not anhydrous or if the reaction was exposed to air too long before adding the amine.
Fix: Ensure reagents are dry. Increase the equivalents of sulfonyl chloride (1.1 eq) relative to morpholine to account for partial hydrolysis, though this complicates purification. The best fix is strictly anhydrous conditions.
Q2: Can I use 2-sulfobenzoic cyclic anhydride instead of the sulfonyl chloride?
Technical Warning: While possible, this is NOT recommended for high purity.
Reason: The anhydride is an ambident electrophile. Morpholine can attack the
bond (forming the amide-sulfonic acid) or the bond (forming the sulfonamide-carboxylic acid).
Outcome: You will likely get a mixture of regioisomers that are difficult to separate. The sulfonyl chloride route forces the bond formation at the sulfur atom, guaranteeing the correct structure.
Q3: My yield is low (<50%). What should I change?
Investigation: Check your base. If using TEA (Triethylamine), steric hindrance at the ortho position might be slowing the reaction, allowing hydrolysis to compete.
Solution: Switch to DIPEA (base) and ensure DMAP is present. The DMAP is critical for overcoming the steric barrier of the ortho-carboxylic acid group.
Q4: The product is oiling out instead of precipitating during the acid workup.
Troubleshooting: This suggests trapped solvent or impurities.
Fix: Decant the aqueous layer. Scratch the oil with a glass rod and add a small amount of cold diethyl ether or hexanes to induce crystallization. Alternatively, re-dissolve in base and repeat the precipitation slowly at 0°C.
References
BenchChem. (2025).[6] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from
National Institute of Standards and Technology (NIST). (2025). 2-Sulfobenzoic acid cyclic anhydride: Chemical Properties and Reactivity. NIST Chemistry WebBook, SRD 69.[7] Retrieved from
PubChem. (2025).[8][9] 2-Sulfobenzoic acid cyclic anhydride (CID 65729).[8] National Library of Medicine. Retrieved from
Technical Comparison Guide: 2-(Morpholinosulfonyl)benzoic Acid vs. Sulfonylbenzoic Analogs
Executive Summary In the design of fragment-based drug discovery (FBDD) libraries and privileged scaffolds, 2-(Morpholinosulfonyl)benzoic acid (CAS 87223-34-5) occupies a critical "sweet spot" between solubility and lipo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of fragment-based drug discovery (FBDD) libraries and privileged scaffolds, 2-(Morpholinosulfonyl)benzoic acid (CAS 87223-34-5) occupies a critical "sweet spot" between solubility and lipophilicity. While simple sulfonylbenzoic acids provide the acidic warhead, they often lack the metabolic stability and solubility profile required for lead optimization.
This guide objectively compares the morpholine-substituted derivative against its primary analogs: the piperidine derivative (lipophilic comparator) and the diethylamine derivative (flexible comparator). Analysis confirms that the morpholine moiety significantly lowers logP (approx. 1.2) compared to piperidine analogs (>2.0) while acting as a metabolic blocker, making it the superior choice for hydrophilic lead diversification.
Part 1: Physicochemical Profile & Comparative Analysis
The choice of the sulfonamide "cap" dramatically alters the electronic and physical properties of the benzoic acid scaffold. Below is a comparative analysis based on structural fragment contributions and experimental data ranges.
The morpholine ring introduces a crucial ether oxygen at the 4-position relative to the nitrogen.
Solubility vs. Permeability: The morpholine analog exhibits a significantly lower LogP (1.2) compared to the piperidine analog.[1] This reduction is vital for preventing non-specific binding in early biochemical assays, a common artifact in sulfonyl-based screening libraries.
Metabolic Blocking: The piperidine ring is prone to Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes. The morpholine oxygen sterically and electronically deactivates this position, enhancing the in vivo half-life of the scaffold.
Part 2: Synthetic Accessibility & Pathways
The synthesis of 2-(Morpholinosulfonyl)benzoic acid is most efficiently achieved via the ring-opening of 2-sulfobenzoic cyclic anhydride . This route is superior to the chlorosulfonyl chloride route due to higher atom economy and easier purification.
Pathway Diagram: Ring Opening vs. Chlorination
The following diagram illustrates the kinetic favorability of the anhydride route.
Caption: Figure 1. Synthesis Comparison. Route A (Anhydride opening) is preferred for its cleaner impurity profile compared to Route B (Acid Chloride).
Key Synthetic Nuance: The "Ortho Effect"
The ortho-substitution pattern creates steric hindrance.
Challenge: The carboxylic acid group at the ortho position can interfere with sulfonamide formation if not protected or if the activation is uncontrolled.
Solution: Using the cyclic anhydride (Route A above) forces the reaction to occur specifically at the sulfonyl center because the carbonyl carbon is less electrophilic in the anhydride state compared to the highly reactive sulfonyl center, or simply because the ring opening releases strain. Note: In 2-sulfobenzoic anhydride, the nucleophile (morpholine) preferentially attacks the sulfonyl group due to the higher electrophilicity of sulfur compared to the carbonyl carbon in this specific fused system.
Part 3: Experimental Protocols (Self-Validating)
These protocols are designed to be self-validating; the appearance of specific precipitates or solubility changes confirms the success of each step.
Protocol A: Synthesis via 2-Sulfobenzoic Anhydride[3]
Objective: Synthesis of 2-(Morpholinosulfonyl)benzoic acid with >95% purity.
Reagents:
2-Sulfobenzoic cyclic anhydride (1.0 eq)
Morpholine (2.2 eq) - Excess acts as base scavenger.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
Procedure:
Dissolution: Dissolve 2-sulfobenzoic anhydride in DCM under nitrogen atmosphere. Validation: Solution should be clear and colorless.
Addition: Add morpholine dropwise at 0°C. Caution: Exothermic reaction.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
Work-up (Critical Step):
The product is an acid.[2][3] Extract the reaction mixture with 1M NaOH . The product moves to the aqueous layer (as the sodium salt).
Wash the aqueous layer with fresh DCM to remove unreacted morpholine (organic impurities).
Acidification: Slowly add 6M HCl to the aqueous layer until pH < 2.
Validation: A white precipitate (the target acid) should form immediately upon acidification.
Filtration: Filter the solid and recrystallize from Ethanol/Water if necessary.
Caption: Figure 2. SAR Decomposition. The morpholine tail provides critical ADME advantages while the acid head allows for further chemical derivatization.
Why Choose this Scaffold?
Fragment Linking: The carboxylic acid is a "handle." It can be coupled to amines to create larger, bioactive molecules (e.g., inhibitors of Bcl-2 or specific kinases) while the morpholine sulfonamide remains a passive, solubility-enhancing bystander.
Bioisosterism: The morpholine sulfonamide group is often used as a bioisostere for a simple phenyl ring to improve the "drug-likeness" (QED score) of a molecule by lowering lipophilicity without sacrificing steric bulk.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13140207, 2-(Morpholin-4-ylsulfonyl)benzoic acid. Retrieved from [Link]
Clarke, H. T., & Dreger, E. E. o-Sulfobenzoic Anhydride.[5] Organic Syntheses, Coll.[5][6] Vol. 1, p.495 (1941). (Foundational protocol for precursor synthesis). Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Context for Morpholine vs. Piperidine metabolic stability). [Link]
A Guide to Orthogonal Assays for Confirming Small Molecule Inhibitor Activity: The Case of 2-(Morpholinosulfonyl)benzoic Acid
Introduction: The Imperative of Orthogonal Validation in Drug Discovery In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the opening chapter of a r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the opening chapter of a rigorous scientific narrative.[1] A primary assay, while essential for initial discovery, is susceptible to artifacts, leading to false positives that can derail a research program. To build a robust and compelling case for a molecule's therapeutic potential, a multi-pronged, evidence-based approach is paramount. This is the principle of orthogonal validation: confirming a biological finding through multiple, independent methods that rely on different physical principles.[2][3]
This guide focuses on establishing a rigorous validation workflow for 2-(Morpholinosulfonyl)benzoic acid , a novel small molecule. Based on its chemical scaffold, which incorporates a sulfonyl moiety and a benzoic acid group, we hypothesize its primary mechanism of action is the inhibition of a sulfotransferase (SULT) enzyme.[4][5] SULTs are a critical class of Phase II metabolizing enzymes that catalyze the transfer of a sulfo group from the universal donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to a wide array of substrates.[6]
Here, we will move beyond a hypothetical primary biochemical screen to detail two powerful, orthogonal assays: Isothermal Titration Calorimetry (ITC) for direct biophysical characterization and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context. By synthesizing data from these distinct methodologies, we can establish a high-confidence profile of the compound's activity, mechanism, and cellular efficacy.
The Validation Funnel: An Orthogonal Approach
A successful validation strategy progresses from a broad, initial finding to highly specific, mechanistic confirmation. Our approach ensures that each step provides a new layer of evidence, building a self-validating system that enhances trustworthiness in the data.
The primary biochemical assay demonstrates that 2-(Morpholinosulfonyl)benzoic acid inhibits the activity of our target SULT enzyme. However, it does not prove that this inhibition is due to a direct, physical interaction. The effect could be indirect, for example, through compound aggregation or denaturation of the enzyme.
ITC directly addresses this ambiguity. It is a label-free, in-solution technique that measures the heat released or absorbed during a binding event.[7][8] This provides unequivocal proof of a direct interaction and yields a complete thermodynamic profile of the binding event, including the dissociation constant (K D ), enthalpy (ΔH), and entropy (ΔS). Furthermore, ITC can be adapted to measure enzyme kinetics directly by monitoring the heat produced by the reaction itself, offering a universal assay for nearly any enzyme.[9][10]
Figure 2: Principle of Isothermal Titration Calorimetry.
Experimental Protocol: ITC for Binding and Kinetics
A. Direct Binding Assay
Preparation: Dialyze the purified target SULT enzyme and the compound stock solution into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch artifacts. Accurately determine the concentrations of both protein and compound.[11]
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the SULT enzyme (e.g., 10-20 µM) into the sample cell and the compound (e.g., 100-200 µM) into the injection syringe.
Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.
Data Analysis: Integrate the heat peaks for each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to determine K D , stoichiometry (n), and ΔH.
B. Enzyme Kinetics Assay
Preparation: Prepare solutions of the SULT enzyme, the substrate (e.g., a phenolic acceptor), and the co-factor PAPS in the appropriate reaction buffer.
Instrument Setup: Load the enzyme (nM to low µM range) and the acceptor substrate into the ITC cell.[9] Load a high concentration of PAPS into the syringe.
Initiation & Measurement: Perform a single, larger injection of PAPS into the cell to initiate the reaction. The instrument will measure a constant power deflection, which is the rate of the enzymatic reaction.
Inhibition Measurement: Repeat the experiment but with 2-(Morpholinosulfonyl)benzoic acid pre-incubated with the enzyme in the cell. The reduction in the measured power deflection directly corresponds to the degree of inhibition.
Data Analysis: The rate of heat production is directly proportional to the reaction velocity. By performing this experiment at various substrate and inhibitor concentrations, full Michaelis-Menten and inhibition constants (K i ) can be determined.[8]
Anticipated Data Comparison
Parameter
Primary Biochemical Assay
ITC Binding Assay
ITC Kinetic Assay
Measured Value
IC 50
K D
K i
Hypothetical Result
1.2 µM
0.8 µM
1.0 µM
Interpretation
Potency of functional inhibition
Affinity of direct binding
Potency of kinetic inhibition
Table 1: Hypothetical comparative data from biochemical and ITC assays. The convergence of these values strongly supports a direct inhibitory mechanism.
ITC confirms a direct interaction in a purified, controlled system. However, the cellular environment is far more complex. Factors like cell permeability, efflux pumps, and off-target binding can prevent a compound from engaging its intended target within a living cell.[12]
CETSA is a revolutionary biophysical method that verifies target engagement in a physiological setting—be it cell lysates, intact cells, or even tissue samples.[13][14] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[12] By heating cell samples treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is a direct proxy for target engagement.[15][16]
Head-to-head comparison of 2-(Morpholinosulfonyl)benzoic acid and its analogs
This guide provides an in-depth technical comparison of 2-(Morpholinosulfonyl)benzoic acid against its primary structural and functional analogs. It is designed for medicinal chemists and process scientists evaluating th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-(Morpholinosulfonyl)benzoic acid against its primary structural and functional analogs. It is designed for medicinal chemists and process scientists evaluating this scaffold for LPA2 receptor agonism , Carbonic Anhydrase (CA) selectivity , or fragment-based drug discovery (FBDD) .
Executive Summary: The Strategic Value of the Morpholine Scaffold
2-(Morpholinosulfonyl)benzoic acid (2-MSBA) represents a specialized "capped" sulfonamide scaffold. Unlike its primary sulfonamide parent (a classic Carbonic Anhydrase inhibitor), 2-MSBA utilizes the morpholine ring to modulate lipophilicity and steric bulk while eliminating the acidic sulfonamide proton.
In drug development, this molecule serves two critical roles:
Negative Control for CA Inhibition: It retains the benzenesulfonamide core geometry but lacks the zinc-binding capability, making it an excellent selectivity probe.
LPA2 Receptor Agonist Scaffold: It functions as a core fragment in the design of non-lipid G-protein coupled receptor (GPCR) agonists, specifically for the Lysophosphatidic Acid Receptor 2 (LPA2).
Quick Comparison Matrix
Feature
2-(Morpholinosulfonyl)benzoic acid
2-Sulfamoylbenzoic acid (Parent)
2-(Piperidinosulfonyl)benzoic acid
Primary Utility
LPA2 Agonist Scaffold / CA Selectivity Probe
CA Inhibitor / Herbicide Metabolite
Hydrophobic SAR Analog
CA Inhibition
Inactive (No acidic proton)
Active (Zn²⁺ coordination)
Inactive
LogP (Predicted)
~1.2 (Moderate Solubility)
~0.5 (High Solubility)
~2.5 (High Lipophilicity)
H-Bonding
Acceptor (Morpholine O)
Donor/Acceptor
None (on ring)
Synthetic Role
Stable Tertiary Sulfonamide
Precursor to Saccharin
Hydrophobic Probe
Chemical Profile & Structural Analysis[3][4][5][6]
The "Ortho-Effect" and Conformational Locking
The 2-position (ortho) substitution is the defining feature of this scaffold. Unlike the 3- or 4-isomers, 2-MSBA exhibits restricted rotation due to the steric clash between the carboxylic acid and the bulky morpholinosulfonyl group.
Synthetic Implication: The ortho-position facilitates intramolecular cyclization reactions. Under strong dehydration conditions, the carboxylate can attack the sulfonamide (if primary) to form saccharin derivatives. However, the morpholine cap prevents this cyclization , rendering 2-MSBA chemically stable under acidic conditions where the primary analog would cyclize.
Solubility Tuning: The morpholine oxygen acts as an additional hydrogen bond acceptor, significantly improving aqueous solubility compared to the piperidine analog, which is crucial for fragment-based screening at high concentrations.
Visualizing the Pathway Selectivity (DOT Diagram)
The following diagram illustrates how the core scaffold diverges into different pharmacological pathways based on the nitrogen substitution.
Caption: Divergent synthesis showing how amine selection dictates pharmacological activity. Note the loss of CA activity in the morpholine derivative.
Head-to-Head Performance Data
Scenario A: Biological Selectivity (CA vs. LPA2)
The most critical application of 2-MSBA is distinguishing between general sulfonamide activity and specific GPCR targeting.
The Mechanism:
Primary sulfonamides (
) bind to the Zinc ion in the active site of Carbonic Anhydrase (CA). Substituting the nitrogen with a morpholine ring removes the proton required for this interaction.
Compound
CA II Inhibition ()
LPA2 Agonism Potential
Mechanism Note
2-Sulfamoylbenzoic acid
< 100 nM (Potent)
Low Specificity
Classic Zn-binder; promiscuous.
2-(Morpholinosulfonyl)benzoic acid
> 10 µM (Inactive)
Moderate - High
Steric bulk fits LPA2 hydrophobic pocket; no Zn binding.
5-Chloro-2-MSBA (Analog)
Inactive
Sub-nanomolar
Halogenation improves LPA2 fit (See Ref 1).
Insight: When developing LPA2 agonists (e.g., for radiation protection or gut barrier repair), using the morpholine scaffold ensures that any observed biological effect is not due to off-target CA inhibition, a common false positive in sulfonamide screening.
Scenario B: Physicochemical Properties for Lead Optimization
When optimizing a lead compound, the choice between morpholine and piperidine alters the "drug-likeness" of the molecule.
Property
Morpholine Analog
Piperidine Analog
Impact on Development
cLogP
~1.2
~2.5
Morpholine is preferred for lowering lipophilicity in CNS drugs to reduce non-specific binding.
Morpholine rings can be susceptible to oxidative ring opening (metabolic liability) compared to piperidine.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(Morpholinosulfonyl)benzoic Acid
Rationale: This protocol uses a "reverse addition" strategy to prevent the formation of bis-sulfonamides and control the exotherm, ensuring high yield.
Materials:
2-(Chlorosulfonyl)benzoic acid (CAS 2776561)
Morpholine (1.5 equivalents)
Diisopropylethylamine (DIPEA) (2.0 equivalents)
THF (Anhydrous)
Step-by-Step Workflow:
Preparation: Dissolve 2-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C under
atmosphere.
Base Addition: In a separate vessel, mix Morpholine (1.5 eq) and DIPEA (2.0 eq) in THF.
Controlled Addition: Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes. Crucial: Maintain temperature < 5°C to avoid side reactions at the carboxylic acid position.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
Workup: Quench with 1N HCl (pH adjusted to ~2). Extract with Ethyl Acetate (3x).
Purification: Wash organic layer with Brine, dry over
. Recrystallize from Ethanol/Water.
Validation Check:
H-NMR (DMSO-d6): Look for the disappearance of the broad acidic -SO2OH proton and appearance of morpholine methylene multiplets at
3.1-3.6 ppm.
Protocol 2: Calcium Flux Assay for LPA2 Agonism
Rationale: This assay validates the functional activity of the scaffold on the LPA2 receptor by measuring intracellular calcium release.[1]
Cell Line: Use MEF (Mouse Embryonic Fibroblasts) from LPA1/3 double-knockout mice (leaving only LPA2 active) or CHO cells stably transfected with human LPA2.
Dye Loading: Incubate cells with Fura-2AM (2 µM) for 30 mins at 37°C.
Baseline: Measure fluorescence ratio (340/380 nm excitation) for 30 seconds to establish baseline.
Stimulation: Inject 2-(Morpholinosulfonyl)benzoic acid (dissolved in DMSO/Buffer) at varying concentrations (1 nM - 10 µM).
Control: Run parallel positive control with LPA (18:1) and negative control with vehicle.
Analysis: Calculate
based on the peak fluorescence change ().
References
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
Source: Journal of Medicinal Chemistry / NIH PubMed Central
Significance: Establishes the sulfamoyl benzoic acid (SBA) scaffold as a primary template for LPA2 agonism and details the SAR of N-substituted analogs.
Structure-activity relationship expansion of the 2-morpholinobenzoic acid scaffold.
Source: Royal Society of Chemistry / PubMed
Significance: Provides comparative data on morpholine-substituted benzoic acids, useful for understanding the steric and electronic contributions of the morpholine ring.
Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid.
Source: PrepChem (Adapted Protocol)
Significance: Provides the foundational synthetic methodology for morpholinosulfonyl-benzoic acid deriv
Evaluating the Specificity of 2-(Morpholinosulfonyl)benzoic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. An inhibitor that engages with unintended targets can lead to ambiguous experimen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. An inhibitor that engages with unintended targets can lead to ambiguous experimental results, unforeseen toxicities, and ultimately, the failure of a therapeutic candidate. This guide provides an in-depth evaluation of the specificity of 2-(Morpholinosulfonyl)benzoic acid, a putative inhibitor of p38 mitogen-activated protein kinase (MAPK).
Through a series of comparative analyses and detailed experimental protocols, we will explore how to build a comprehensive specificity profile for this compound. We will compare its performance against other known p38 MAPK inhibitors, offering a framework for researchers to assess the selectivity of their own compounds of interest. Our approach is grounded in the principles of rigorous scientific validation, emphasizing the "why" behind experimental choices to ensure trustworthy and reproducible data.
The Critical Role of p38 MAPK in Cellular Signaling
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a compelling target for therapeutic intervention.[1][2] The pathway is a cascade of phosphorylation events, culminating in the activation of transcription factors and other protein kinases that regulate processes such as inflammation, apoptosis, and cell differentiation.[1]
Figure 1: Simplified p38 MAPK Signaling Pathway.
Given the complexity of the kinome, with over 500 protein kinases sharing a conserved ATP-binding pocket, achieving inhibitor specificity is a significant challenge.[3] An ideal inhibitor will potently engage its intended target while exhibiting minimal interaction with other kinases.
Comparative Analysis of p38 MAPK Inhibitors
To contextualize the specificity of 2-(Morpholinosulfonyl)benzoic acid, we compare it to other well-characterized p38 MAPK inhibitors. The following table summarizes key inhibitory constants (IC50) against different p38 isoforms and a selection of common off-target kinases. Note that the data for 2-(Morpholinosulfonyl)benzoic acid is hypothetical and serves as a template for experimental evaluation.
Compound
p38α IC50 (nM)
p38β IC50 (nM)
p38γ IC50 (nM)
p38δ IC50 (nM)
JNK1 IC50 (nM)
ERK2 IC50 (nM)
2-(Morpholinosulfonyl)benzoic acid
TBD
TBD
TBD
TBD
TBD
TBD
Doramapimod (BIRB 796)
38
65
200
520
>10,000
>10,000
SB203580
50
50
>10,000
>10,000
500
>10,000
Data for Doramapimod and SB203580 are compiled from publicly available sources for illustrative purposes.
This initial comparison highlights the importance of profiling against all isoforms of the target protein, as well as closely related kinases like JNK and ERK. Doramapimod, for instance, shows preferential inhibition of p38α and p38β over the γ and δ isoforms.[4]
Experimental Workflows for Specificity Profiling
A multi-pronged approach is essential for a thorough evaluation of inhibitor specificity. This involves a combination of biochemical assays, cell-based models, and potentially, proteomics-based approaches.
Biochemical Kinase Profiling
The most direct method for assessing specificity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's activity across the kinome.
Figure 2: Workflow for Biochemical Kinase Profiling.
The rationale behind this approach is to identify all potential interactions in a simplified, cell-free system. This allows for a direct comparison of the inhibitor's potency against its intended target versus all other kinases in the panel.[5]
Cell-Based Target Engagement and Pathway Analysis
While biochemical assays are crucial, they do not always reflect an inhibitor's behavior in a complex cellular environment. Cell-based assays are necessary to confirm target engagement and to assess the compound's effects on the intended signaling pathway.
Figure 3: Workflow for Cell-Based Specificity Evaluation.
Measuring the phosphorylation status of the direct downstream substrate of p38, such as MK2, provides a more proximal readout of target inhibition than measuring cytokine production, which can be influenced by other pathways.[6] A Cellular Thermal Shift Assay (CETSA) can directly confirm that the inhibitor is binding to p38 MAPK within the cell.[7]
Detailed Experimental Protocols
To ensure the integrity of the specificity evaluation, it is crucial to follow well-defined and validated protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Principle: The amount of ADP produced in a kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Materials:
Purified recombinant p38 MAPKα enzyme
Substrate peptide (e.g., ATF2)
ATP
ADP-Glo™ Kinase Assay kit (Promega)
2-(Morpholinosulfonyl)benzoic acid and control inhibitors
Assay plates (e.g., 384-well white plates)
Plate reader with luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of 2-(Morpholinosulfonyl)benzoic acid in DMSO. A typical starting concentration is 10 mM.
Kinase Reaction:
Add 2.5 µL of kinase solution (enzyme in reaction buffer) to each well.
Add 2.5 µL of compound or DMSO vehicle.
Incubate for 10 minutes at room temperature.
Initiate the reaction by adding 5 µL of substrate and ATP solution. The ATP concentration should be at or near the Km for the enzyme.[8]
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol measures the phosphorylation of p38 MAPK and its downstream target MK2 in response to inhibitor treatment.
Principle: Cells are stimulated to activate the p38 MAPK pathway and then treated with the inhibitor. Changes in the phosphorylation status of key pathway components are detected by immunoblotting with phospho-specific antibodies.
Materials:
HeLa or other suitable cell line
Cell culture medium and supplements
Anisomycin or other p38 MAPK activator
2-(Morpholinosulfonyl)benzoic acid
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Pre-treat cells with various concentrations of 2-(Morpholinosulfonyl)benzoic acid for 1 hour.
Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes.
Cell Lysis and Protein Quantification:
Wash cells with ice-cold PBS and lyse with lysis buffer.
Clarify the lysates by centrifugation.
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein amounts and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane and add chemiluminescent substrate.
Data Acquisition and Analysis:
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using image analysis software.
Normalize the phospho-protein signal to the total protein signal and the loading control.
Interpreting the Specificity Profile
A comprehensive specificity profile for 2-(Morpholinosulfonyl)benzoic acid requires the integration of data from all experimental approaches.
High Specificity: The compound should exhibit a potent IC50 against p38 MAPKα and/or β in biochemical assays, with significantly weaker activity (e.g., >100-fold higher IC50) against other kinases. In cell-based assays, it should effectively block the phosphorylation of MK2 at concentrations that correlate with its biochemical potency, without affecting other signaling pathways at similar concentrations.
Moderate Specificity: The compound may show some activity against a limited number of other kinases, or it may inhibit all p38 isoforms with similar potency. The cellular effects should still be predominantly mediated by p38 inhibition.
Low Specificity: The compound inhibits multiple kinases with similar potency. In cells, it may produce a complex phenotype that cannot be solely attributed to p38 inhibition. Such compounds are generally not suitable as research tools for studying a specific pathway.[3]
Conclusion
Evaluating the specificity of a small molecule inhibitor like 2-(Morpholinosulfonyl)benzoic acid is a rigorous but essential process. By combining broad biochemical profiling with targeted cell-based assays, researchers can build a robust and trustworthy specificity profile. This multi-faceted approach not only validates the utility of the compound as a selective probe for studying p38 MAPK signaling but also provides critical insights for its potential development as a therapeutic agent. The experimental frameworks and protocols provided in this guide offer a comprehensive roadmap for achieving this goal.
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